The table below details the core aspects of futibatinib's mechanism:
| Aspect | Detailed Description |
|---|---|
| Target | Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4) [1] [2]. |
| Inhibition Type | Irreversible (covalent) inhibitor [3] [1]. |
| Binding Site | ATP-binding pocket within the cytoplasmic kinase domain of FGFR [4] [1]. |
| Binding Mechanism | Forms a covalent bond with a conserved cysteine residue located in the P-loop of the FGFR kinase domain [1]. |
| Primary Effect | Blocks FGFR autophosphorylation and subsequent activation of downstream signaling pathways [5] [1]. |
| Downstream Pathway Inhibition | Suppresses signaling through RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways [5]. |
| Cellular Outcome | Decreases cell viability and induces apoptosis in cancer cells harboring FGFR genomic aberrations [5] [1]. |
| Key Differentiator | Covalent binding leads to prolonged target suppression, overcoming resistance from gatekeeper mutations seen with reversible inhibitors [1]. |
The following diagram illustrates the mechanism of this compound's action on the FGFR signaling pathway:
This compound covalently binds FGFR, blocking ATP and preventing downstream signaling.
The characterization of this compound's mechanism and efficacy relied on robust preclinical experiments. Key methodologies are outlined below.
These experiments established this compound's direct inhibitory activity.
These studies confirmed this compound's anti-tumor activity in living organisms.
The following table consolidates key quantitative data from preclinical and clinical studies.
| Parameter | Value | Context / Model |
|---|---|---|
| IC₅₀ (FGFR1) | 1.4 nM | In vitro enzymatic assay [6] |
| IC₅₀ (FGFR2) | 3.7 nM | In vitro enzymatic assay [6] |
| IC₅₀ (FGFR3) | 1.8 nM | In vitro enzymatic assay [6] |
| IC₅₀ (FGFR4) | 1.9 nM | In vitro enzymatic assay [6] |
| Clinical ORR | 42% (41.7%) | Intrahepatic Cholangiocarcinoma (Phase II FOENIX-CCA2 trial) [3] [8] |
| Clinical mDOR | 9.7 months | Intrahepatic Cholangiocarcinoma (Phase II FOENIX-CCA2 trial) [3] [8] |
| Clinical mPFS | 9.0 months | Intrahepatic Cholangiocarcinoma (Phase II FOENIX-CCA2 trial) [8] |
This compound's unique mechanism translates into specific clinical advantages and ongoing research areas.
TAS-120 is designed to form a permanent, covalent bond with a specific cysteine residue located in the P-loop (glycine-rich loop) of the FGFR1-4 ATP-binding pocket [1] [2]. The table below details the target cysteine for each FGFR family member.
| FGFR Family Member | Target Cysteine Residue |
|---|---|
| FGFR1 | Cys488 [3] |
| FGFR2 | Cys491 / Cys492 [2] [4] |
| FGFR3 | Information not specified in search results |
| FGFR4 | Information not specified in search results |
The binding mechanism involves:
The following diagram illustrates the workflow for experimentally characterizing TAS-120's covalent binding mechanism, which involves structural analysis, functional assays, and resistance mutation studies:
Experimental Workflow for Characterizing TAS-120 Binding
TAS-120 demonstrates high potency against wild-type FGFR1-4 but exhibits a distinct selectivity profile compared to other covalent pan-FGFR inhibitors like FIIN-2 and PRN1371 [1].
| Kinase or Mutant | TAS-120 Potency (IC₅₀) | Notes |
|---|---|---|
| FGFR1-3 (WT) | < 10 nM (1.6 - 7.8 nM) [1] | Highly potent |
| FGFR4 (WT) | 12 - 31 nM [1] | Slightly less potent |
| SRC | 1673 nM [1] | Weak inhibition; forms covalent adduct |
| YES | 1626 nM [1] | Weak inhibition; forms covalent adduct |
| HCK | Negligible [1] | Lacks the analogous P-loop cysteine |
| FGFR1 V561M | ~224 nM (~30-fold decrease) [1] | Gatekeeper mutant |
| FGFR2 V564F | ~52 nM (~20-fold decrease) [1] | Gatekeeper mutant |
| FGFR3 V555M | ~97 nM (~15-fold decrease) [1] | Gatekeeper mutant |
| FGFR4 V550L | ~90 nM (~7-fold decrease) [1] | Gatekeeper mutant |
A critical differentiator is its activity against SRC family kinases (SFKs):
A significant clinical value of TAS-120 is its ability to overcome acquired resistance to ATP-competitive FGFR inhibitors (e.g., BGJ398/infigratinib, Debio1347), often associated with secondary mutations in the FGFR2 kinase domain [4].
Key experimental techniques used to study TAS-120's mechanism include:
Futibatinib differentiates itself from reversible FGFR inhibitors through its covalent binding mechanism. The table below summarizes its core molecular attributes.
| Attribute | Description |
|---|---|
| Binding Mechanism | Covalent and irreversible [1] |
| Molecular Target | Conserved cysteine residue in the P-loop of the FGFR kinase domain [2] |
| Specific Target Site | FGFR1, FGFR2, FGFR3, FGFR4 [1] [3] |
| Key Preclinical Finding | Robust activity against acquired resistance mutations (including gatekeeper mutants) that confer resistance to reversible ATP-competitive FGFR inhibitors [1] [2] |
The following diagram illustrates the conceptual mechanism by which this compound inhibits FGFR signaling and overcomes resistance.
This compound covalently binds FGFR, blocking ATP and overcoming resistance mutations.
Precellular models demonstrated this compound's potent, broad-spectrum antitumor activity across diverse cancer types with various FGFR aberrations [2].
This compound showed potent anti-proliferative activity in tumor cell lines from diverse tissue origins (gastric, bladder, lung, endometrial, breast) harboring various FGFR genomic aberrations [2]. It induced fewer drug-resistant clones than ATP-competitive FGFR inhibitors in preclinical models [2].
A key preclinical strength of this compound is its ability to inhibit FGFR2 gatekeeper mutants and other FGFR2 kinase mutations that confer resistance to ATP-competitive inhibitors like erdafitinib, pemigatinib, infigratinib, and AZD4547 [2].
The preclinical studies involved several standard and advanced experimental techniques.
Preclinical findings successfully translated to clinical activity, and understanding resistance mechanisms remains a key research area.
The broad preclinical activity informed the design of a large phase I dose-expansion trial (NCT02052778) in patients with advanced solid tumors [2]. This compound demonstrated objective responses in cholangiocarcinoma, gastric, urothelial, breast, central nervous system, and head and neck cancers [1] [2].
Future research will focus on elucidating detailed mechanisms of resistance to this compound and exploring combination therapy approaches to enhance efficacy and overcome resistance [1] [5].
Futibatinib is a potent, selective covalent inhibitor that targets the ATP-binding pocket of FGFR1-4.
The diagram below illustrates the mechanism of action of this compound and its place in the FGFR signaling pathway.
Fig. 1: this compound inhibits FGFR signaling by covalently binding to a P-loop cysteine, blocking receptor autophosphorylation and downstream pathway activation.
The table below summarizes key quantitative data on this compound's inhibitory activity against wild-type and gatekeeper-mutant FGFRs.
Table 1: Inhibitory Potency (IC₅₀) of this compound Against FGFR Kinases [2]
| Kinase Target | Wild-Type IC₅₀ (nM) | Gatekeeper Mutant | Mutant IC₅₀ (nM) | Fold Change vs. WT |
|---|---|---|---|---|
| FGFR1 | 1.6 - 7.8 nM | V561M | 52 nM | ~20-30x |
| FGFR2 | 1.6 - 7.8 nM | V564F | 52 nM | ~20x |
| FGFR3 | 1.6 - 7.8 nM | V555M | 583 nM | ~50x |
| FGFR4 | 12 - 31 nM | V550L | 90 nM | ~7x |
Ability to Overcome Resistance: Gatekeeper mutations are a common resistance mechanism for reversible kinase inhibitors. As the data shows, while the potency of this compound is reduced against these mutants, it retains activity, particularly against FGFR2 V564F and FGFR4 V550L, supporting its potential utility in overcoming certain forms of acquired resistance [2].
To evaluate FGFR inhibitors like this compound in a preclinical setting, the following core methodologies are typically employed.
1. Kinase Inhibition Assays
2. Mass Spectrometry for Covalent Binding Confirmation
3. Cellular Potency and Proliferation Assays
This compound has translated from preclinical discovery to clinical application, particularly in a defined molecular subgroup of cancer.
Research continues to advance beyond first-generation FGFR inhibitors.
Futibatinib demonstrates potent and selective inhibition of the FGFR family. The following table summarizes key quantitative data from preclinical studies.
| Parameter | Value | Context / Assay |
|---|---|---|
| IC50 for FGFR1 | 1.4 nM | In vitro kinase assay [1] |
| IC50 for FGFR2 | 2.5 nM | In vitro kinase assay [1] |
| IC50 for FGFR3 | 3.0 nM | In vitro kinase assay [1] |
| IC50 for FGFR4 | 3.7 nM | In vitro kinase assay [1] |
| Selectivity | > 1,000-fold | Against VEGFR2 [1] |
| IC50 for FGFR2 V565I Gatekeeper Mutant | 1.3 nM | In vitro kinase assay [1] |
| IC50 for FGFR2 V565L Gatekeeper Mutant | 50.6 nM | In vitro kinase assay [1] |
The mechanism of this compound's action is rooted in its unique interaction with the FGFR kinase domain.
The following diagram illustrates the conceptual process of this compound's covalent binding and inhibition of FGFR signaling.
A significant clinical advantage of this compound's mechanism is its ability to overcome a common form of acquired resistance to reversible FGFR inhibitors.
The data on this compound's binding and activity are derived from standard preclinical experimental techniques.
Fibroblast Growth Factor Receptor 2 (FGFR2) fusions represent a clinically significant class of oncogenic drivers predominantly found in intrahepatic cholangiocarcinoma (iCCA), with reported incidence of 10-20% in this aggressive malignancy [1] [2]. These genetic rearrangements occur through chromosomal translocations that fuse the kinase domain of FGFR2 with various partner genes, resulting in constitutive ligand-independent activation of downstream signaling pathways. The oncogenic potential of FGFR2 fusions stems from their ability to promote tumor proliferation, angiogenesis, and survival through aberrant activation of key cellular signaling cascades, including RAS-MAPK, PI3K-AKT, and JAK-STAT pathways [1] [3]. The discovery of these molecular drivers has ushered in a new era of targeted therapy for iCCA, with FGFR inhibitors like futibatinib demonstrating remarkable efficacy in clinical trials.
The prevalence and distribution of FGFR2 fusions across cancer types reveals a distinctive pattern, with highest frequency observed in iCCA. Comprehensive genomic studies have identified these fusions in 12.5-15% of iCCA cases, making them one of the most common actionable genomic alterations in this malignancy [1] [3]. While most prevalent in iCCA, FGFR2 fusions have also been documented at lower frequencies in other solid tumors, including breast, lung, gastric, and ovarian cancers, though these represent rare occurrences [4] [5]. The predominance in iCCA, particularly the small-duct histological subtype, highlights the importance of molecular profiling in this disease context and establishes FGFR2 fusion detection as a critical component of diagnostic workflows for advanced biliary tract cancers.
The genomic architecture of FGFR2 fusions follows consistent patterns that inform both their oncogenic mechanisms and detection strategies. The FGFR2 gene is located on chromosome 10q26.13 and encodes a transmembrane receptor tyrosine kinase comprising three extracellular immunoglobulin-like domains, a transmembrane domain, and an intracellular tyrosine kinase domain [3]. The canonical oncogenic FGFR2 fusion typically preserves the N-terminal portion of the partner gene containing dimerization domains fused to the C-terminal portion of FGFR2 containing the intact tyrosine kinase domain [3]. This structural configuration facilitates ligand-independent dimerization and constitutive activation of the FGFR2 kinase activity, driving uncontrolled cellular proliferation and survival.
Breakpoint analysis reveals that the majority of oncogenic FGFR2 fusions occur in specific regions critical for functional integrity. Analysis of 29 FGFR2 fusion cases across multiple cancer types demonstrated that 73.1% of breakpoints occur in the last intron (between exons 17 and 18) of FGFR2, preserving the entire tyrosine kinase domain while frequently truncating or eliminating the C-terminal regulatory regions [4]. This C-terminal truncation, particularly the loss of the YLDL motif (aa 769-772), enhances the oncogenic potential by impairing receptor internalization and increasing FRS2-dependent signaling [3]. The most frequently identified fusion partners include BICC1, and various other partners such as TACC3, AHI1, and PAWR have been reported, with partner genes typically contributing strong dimerization domains that facilitate ligand-independent receptor activation [1] [3].
The downstream signaling consequences of FGFR2 fusion activation drive oncogenesis through multiple parallel pathways. The constitutively active FGFR2 fusion protein initiates a cascade of phosphorylation events that activate fundamental cellular processes controlling growth, metabolism, and survival.
The diagram below illustrates the key signaling pathways activated by FGFR2 fusions and their functional consequences in cholangiocarcinoma:
Figure 1: FGFR2 fusion-activated signaling pathways driving oncogenesis in cholangiocarcinoma
The RAS-MAPK pathway represents a primary signaling cascade activated by FGFR2 fusions, leading to transcriptional regulation of genes controlling cell cycle progression and proliferation. Concurrently, the PI3K-AKT-mTOR axis promotes cell survival and metabolic reprogramming, while JAK-STAT signaling contributes to additional growth and survival signals [1] [6]. This multi-pathway activation creates a robust oncogenic signal that drives tumor maintenance and progression, while also presenting multiple potential resistance mechanisms when individual pathways are targeted in isolation. The central role of these signaling cascades in iCCA pathogenesis makes them attractive therapeutic targets, with FGFR inhibition representing the most direct approach to interrupting this dysregulated signaling network.
Accurate detection of FGFR2 fusions is essential for identifying patients who may benefit from this compound treatment. Multiple methodological approaches are available, each with distinct advantages, limitations, and performance characteristics that must be considered in clinical and research contexts.
Table 1: Comparison of FGFR2 Fusion Detection Methodologies
| Method | Principles | Sensitivity | Advantages | Limitations | Clinical Utility |
|---|---|---|---|---|---|
| Fluorescence in situ Hybridization (FISH) | Break-apart probes detect chromosomal rearrangements [1] | ~95% concordance with NGS for positive cases [1] | Established methodology, covers unknown partners, visual confirmation | Does not identify specific partner genes or breakpoints | FDA-approved method for companion diagnostics |
| Next-Generation Sequencing (NGS) | Targeted DNA or RNA sequencing to identify fusion partners and breakpoints [1] [3] | High sensitivity for known fusions; may miss novel partners depending on design | Comprehensive genomic profile, identifies exact breakpoints and partners | Higher cost, technical complexity, bioinformatics requirements | Gold standard for clinical trial enrollment |
| Immunohistochemistry (IHC) | Antibody detection of FGFR2 protein overexpression [1] | 48% positive in iCCA; poor correlation with FISH/NGS (kappa=0.696) [1] | Low cost, widely available, rapid turnaround | High false-positive rate, not specific to fusions | Screening tool only; requires confirmation |
The choice of detection methodology must consider the clinical context, available resources, and necessary information for treatment decisions. While FISH provides a reliable method for detecting rearrangements without prior knowledge of fusion partners, comprehensive genomic profiling via NGS offers the most complete characterization of FGFR2 fusions, including exact breakpoints and partner genes, which may have prognostic and therapeutic implications [1] [3]. The poor correlation between IHC and molecular methods indicates that protein overexpression alone is insufficient for identifying FGFR2 fusions, likely due to multiple mechanisms of FGFR2 activation beyond gene rearrangements [1].
Fluorescence In Situ Hybridization (FISH) Protocol:
Next-Generation Sequencing Protocol:
Quality Control Measures:
This compound (TAS-120) represents a distinct class of FGFR inhibitors characterized by irreversible covalent binding to the FGFR kinase domain. Unlike ATP-competitive inhibitors such as pemigatinib and infigratinib, this compound forms a covalent adduct with a conserved cysteine residue (Cys477 in FGFR2) located in the P-loop of the kinase domain [7] [2]. This unique mechanism of action provides several pharmacological advantages, including sustained target suppression regardless of intracellular ATP concentrations, enhanced selectivity for the FGFR family, and potential activity against resistance mutations that commonly develop with reversible inhibitors.
The structural basis for this compound's selectivity and potency lies in its interaction with the FGFR kinase pocket. The compound features a reactive acrylamide group that forms a covalent bond with the thiol group of the conserved cysteine residue, resulting in permanent inhibition until new receptor protein is synthesized [2]. This covalent binding mode translates to prolonged target engagement and more durable suppression of downstream signaling pathways compared to reversible inhibitors. Preclinical studies have demonstrated that this compound maintains activity against multiple acquired resistance mutations in the FGFR2 kinase domain, including the gatekeeper mutation V565F and molecular brake mutations such as N549K/H [7] [2]. This broad activity against resistance variants positions this compound as a valuable therapeutic option both in treatment-naïve patients and following progression on earlier-generation FGFR inhibitors.
This compound demonstrates favorable pharmacokinetic properties that support its clinical dosing regimen of 20mg once daily. The drug has a half-life of approximately 2.9 hours and achieves peak plasma concentration within 1.13 hours after oral administration [8]. Despite this relatively short half-life, the irreversible mechanism of action enables sustained target coverage with once-daily dosing. This compound is predominantly metabolized by the cytochrome P450 system, primarily CYP3A4, with minor contributions from CYP2C9 and CYP2D6 [8]. This metabolic profile necessitates caution when co-administering this compound with strong CYP3A4 inducers or inhibitors.
The pharmacokinetic profile of this compound is characterized by dose-proportional exposure across the therapeutic range, with no significant food effect on absorption [8]. The drug is highly protein-bound (95%) and primarily excreted in feces (82.4%), with renal elimination playing a minor role (12.6%) [8]. Importantly, population pharmacokinetic analyses have indicated that no dose adjustments are necessary for patients with mild to severe hepatic impairment, which is particularly relevant in cholangiocarcinoma patients who may present with underlying liver dysfunction [8]. The manageable pharmacokinetic profile and lack of requirement for therapeutic drug monitoring contribute to the feasibility of this compound administration in the advanced cancer setting.
The development of this compound has been validated through multiple clinical trials, most notably the pivotal FOENIX-CCA2 phase II study that led to regulatory approval. This global trial enrolled 103 patients with previously treated, unresectable, locally advanced or metastatic iCCA harboring FGFR2 fusions or rearrangements, all of whom received this compound 20mg once daily until disease progression or unacceptable toxicity [2].
Table 2: Efficacy Outcomes of this compound in Clinical Trials
| Trial | Phase | Patient Population | Sample Size | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median PFS | Median OS | Median DoR |
|---|---|---|---|---|---|---|---|---|
| FOENIX-CCA2 [2] | II | Pretreated FGFR2-fusion iCCA | 103 | 42% (43/103) | 82.5% | 9.0 months | 21.7 months | 9.7 months |
| FOENIX-101 [2] | I | Solid tumors with FGFR alterations | 197 | 13.7% | N/R | N/R | N/R | N/R |
| Japanese Phase I [2] | I | Solid tumors with FGFR alterations | N/R | 11.5% | N/R | N/R | N/R | N/R |
| Case Report [7] | N/A | FGFR2 inhibitor-pretreated | 1 | Partial response | Disease control | 17+ months | N/A | >17 months |
The efficacy demonstrated in FOENIX-CCA2 represents a significant advancement in the treatment of molecularly selected iCCA, particularly when compared to historical controls in the second-line setting where chemotherapy typically yields response rates of 5-10% and overall survival of 6-9 months [2]. Notably, responses to this compound were durable and meaningful, with a median time to response of 2.5 months and median duration of response approaching 10 months [2]. The clinical benefit extended across patient subgroups, including heavily pretreated patients, older adults, and those with co-occurring TP53 mutations, demonstrating the broad activity of this compound in this molecularly defined population [2].
Emerging evidence suggests that sequential use of FGFR inhibitors may provide extended disease control in FGFR2-driven iCCA. A compelling case report documented a patient with FGFR2-PAWR fusion-positive iCCA who derived 36 months of cumulative benefit from sequential FGFR-directed therapy—16 months with an ATP-competitive FGFR inhibitor followed by 17+ months with this compound after progression [7]. This case demonstrates the potential of this compound to overcome acquired resistance to first-generation FGFR inhibitors and supports the concept of targeting FGFR2 across multiple lines of therapy.
The rescue therapy potential of this compound was further evidenced in a phase I trial where 17.9% (5/28) of patients with FGFR2-rearranged iCCA who had previously progressed on another FGFR inhibitor achieved partial responses with this compound [7]. This activity in the post-FGFR inhibitor setting highlights the clinical relevance of this compound's irreversible binding mechanism and its ability to inhibit a broad spectrum of resistance mutations. The emerging paradigm suggests that rather than reserving FGFR inhibition for a single line of therapy, extended benefit may be achieved through sequential administration of agents with complementary resistance profiles, mirroring established approaches in other molecularly driven cancers.
Despite the significant efficacy of this compound in FGFR2 fusion-positive iCCA, acquired resistance remains an inevitable challenge that limits the duration of clinical benefit. Resistance mechanisms can be broadly categorized into on-target mutations affecting the FGFR2 kinase domain and off-target adaptations that bypass FGFR dependence.
The most common on-target resistance mechanisms involve point mutations in critical regions of the FGFR2 kinase domain:
Off-target resistance mechanisms are more heterogeneous and include:
Understanding these resistance patterns is crucial for developing next-generation therapeutic strategies and rational combination approaches. The activity of this compound against a subset of these resistance mutations, particularly gatekeeper variants, provides a therapeutic opportunity in the post-progression setting and distinguishes it from reversible FGFR inhibitors with more limited activity against these mutations.
The rapidly evolving landscape of FGFR-targeted therapy includes several promising directions that may enhance outcomes for patients with FGFR2-driven cancers:
Next-Generation FGFR Inhibitors: Novel agents such as RLY-4008 are being developed with enhanced selectivity for FGFR2 and activity against a broader spectrum of resistance mutations. In the ReFocus phase I/II trial, RLY-4008 demonstrated 73% objective response rate in FGFR inhibitor-naïve patients and 21% in pretreated patients, suggesting potential utility in overcoming resistance [2].
Rational Combination Strategies: Based on the understanding of resistance mechanisms, combinations of this compound with other targeted agents are under investigation. These include combinations with:
Moving to Earlier Lines of Therapy: The ongoing FOENIX-CCA3 phase III trial (NCT04093362) is evaluating this compound in the first-line setting compared to gemcitabine plus cisplatin in cholangiocarcinoma patients with FGFR2 fusions or rearrangements [2]. This study may establish FGFR inhibition as a frontline approach for molecularly selected patients, potentially transforming the standard of care.
The future management of FGFR2-driven cholangiocarcinoma will likely involve molecular monitoring throughout the treatment course to dynamically assess resistance mechanisms and inform subsequent therapeutic choices. The development of comprehensive diagnostic approaches and algorithms for sequential targeted therapy will be essential to maximizing the clinical benefit of this compound and other FGFR-directed agents.
This compound represents a significant advancement in the therapeutic landscape for FGFR2 fusion-positive intrahepatic cholangiocarcinoma, offering a mechanistically distinct approach through irreversible covalent inhibition of the FGFR kinase domain. The compelling efficacy evidenced in the FOENIX-CCA2 trial, with response rates of 42% and overall survival exceeding 21 months in pretreated patients, establishes this compound as a practice-changing therapy for this molecularly defined population. The drug's unique ability to overcome common resistance mutations that limit the efficacy of reversible FGFR inhibitors further expands its potential clinical utility, including in later lines of therapy.
Futibatinib is a selective, irreversible small-molecule inhibitor of FGFR1, 2, 3, and 4 [1].
The following diagram illustrates the core FGF/FGFR signaling pathway that this compound inhibits.
Simplified FGF/FGFR Signaling Pathway and this compound Inhibition
The tables below consolidate quantitative data from this compound's preclinical and early clinical profiling.
Table 1: Biochemical and Preclinical Profile of this compound
| Parameter | Finding | Source / Context |
|---|---|---|
| Target Inhibition (IC₅₀) | < 4 nM for FGFR1, 2, 3, and 4 [1] | Enzyme assays |
| Kinase Selectivity | High selectivity over 387 other kinases [2] | Broad kinase panel screening |
| Anti-tumor Effect | Dose-dependent tumor growth suppression [1] | Mouse and rat xenograft models |
Table 2: Early Clinical Pharmacokinetic Parameters (20 mg dose) [1]
| Parameter | Value (Geometric Mean) |
|---|---|
| Time to Peak (Tₘₐₓ) | Median 2 hours (Range: 1.2 - 22.8 h) |
| Apparent Volume of Distribution (Vc/F) | 66 L |
| Protein Binding | 95% (primarily to albumin and α1-acid glycoprotein) |
| Elimination Half-Life (t₁/₂) | 2.9 hours |
| Apparent Clearance (CL/F) | 20 L/h |
| Route of Elimination | Feces (91%), Urine (9%) |
The initial clinical validation for this compound came from the Phase 2 FOENIX-CCA2 study, which investigated the drug in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements [3]. This trial formed the basis for its regulatory designations and subsequent accelerated approval.
Please note that the search results do not contain the detailed experimental protocols for key experiments (e.g., specific assay conditions, full animal study methodologies) that were part of the original discovery process. For this level of methodological detail, consulting the primary research publication is essential [2].
This compound is an irreversible, highly selective inhibitor of the fibroblast growth factor receptor (FGFR) 1-4, making it a promising therapeutic agent for advanced solid tumors harboring FGFR aberrations [1]. Robust bioanalytical methods are essential for preclinical and clinical development to understand a drug's pharmacokinetic profile.
A novel LC-ESI-MS/MS method for the simultaneous quantification of this compound and the MEK inhibitor binimetinib in rat plasma has been developed and validated per US FDA guidelines [2]. This method is characterized by its high sensitivity, requiring only a 45-μL plasma sample, and a short chromatographic run time of 6.5 minutes, making it highly efficient for high-throughput analyses.
The bioanalytical method was rigorously validated for its intended use. The key quantitative parameters are summarized in the tables below.
Table 1: Key Chromatographic and Validation Parameters
| Parameter | Specification / Result |
|---|---|
| Analytical Technique | LC-ESI-MS/MS |
| Sample Volume | 45 μL rat plasma |
| Sample Preparation | Liquid-Liquid Extraction (LLE) |
| Chromatographic Run Time | 6.5 minutes |
| Linear Range | 2 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Carryover Assessment | Addressed with 4 blank injections post high-concentration sample |
| Extraction Recovery (Mean) | 92.06% - 102.37% |
Table 2: Method Performance and Stability
| Parameter | Result |
|---|---|
| Intra-day Accuracy | 92.06% - 100.08% |
| Inter-day Accuracy | Within acceptable range (specific values not provided in source) |
| Precision | Met acceptance criteria |
| Selectivity | No significant endogenous interference detected |
| Matrix Effect | Met acceptance criteria |
| Dilution Integrity | Met acceptance criteria |
| Stability | Met acceptance criteria under tested conditions |
The following workflow diagram illustrates the complete analytical procedure from sample to result:
The validated method was successfully applied to assess the pharmacokinetic interaction between this compound and binimetinib in rats after oral administration of 5 mg/kg of each drug [2]. This demonstrates the method's practical utility in generating reliable concentration-time data for pharmacokinetic analysis, which is critical for guiding dosing regimens in later-stage clinical trials.
Understanding the clinical pharmacology of this compound enriches the value of the bioanalytical data.
The following diagram summarizes the key pathways and processes involved in the activity and analysis of this compound:
The therapeutic targeting of FGFR2 fusions in intrahepatic cholangiocarcinoma (iCCA) with futibatinib is a validated treatment strategy. However, a primary challenge is the eventual development of acquired resistance. Recent evidence indicates that one significant mechanism of this resistance is the convergent evolution of alterations within the MAPK signaling pathway, a critical downstream cascade of FGFR signaling [1].
Studies have identified that upon disease progression on FGFR inhibitor therapy, a substantial proportion of patients (approximately 53% in one cohort) developed new genomic alterations in MAPK pathway genes such as KRAS, NRAS, and BRAF [1]. This suggests that tumor cells exploit this parallel pathway to bypass FGFR blockade. Therefore, concomitant inhibition of both FGFR (with this compound) and MEK (a key node in the MAPK pathway, with binimetinib) is a rational approach designed to:
The diagram below illustrates the targeted signaling pathways and the rationale for the combination.
The synergistic interaction between this compound and MEK inhibitors has been quantitatively established using the Chou-Talalay method [1].
| Cell Line Model | This compound IC₅₀ (nM) | MEKi IC₅₀ (nM) | Combination Index (CI) | Interpretation |
|---|---|---|---|---|
| H69-FGFR2-BICC1 | ~10-20 | ~50-100 | < 1.0 [1] | Synergistic [1] |
| H69-FGFR2-BICC1 + KRAS G12D | Significantly Increased | ~50-100 | Not Fully Effective [1] | Resistance Not Overcome |
The Combination Index (CI) is a quantitative measure where CI < 1 indicates synergism, CI = 1 indicates additivity, and CI > 1 indicates antagonism [2] [1]. The data confirms that the combination is synergistic in FGFR2 fusion-driven models. However, it is critical to note that the introduction of specific resistance mutations like KRAS G12D can confer profound resistance that this two-drug combination may not fully surmount, suggesting a need for triplet therapies in some contexts [1].
This protocol is designed to quantify the dose-effect relationship and synergy between this compound and binimetinib.
FGFR2 fusion-positive iCCA cell lines (e.g., H69-FGFR2-BICC1 engineered lines) [1]. Including lines engineered to express common resistance mutations (e.g., KRAS G12D, BRAF V600E) is highly recommended.The workflow for this protocol is summarized in the following diagram:
This protocol validates the on-target effects of the drug combination by analyzing key signaling proteins.
When translating this combination to a clinical setting, managing the overlapping and unique adverse events (AEs) is crucial. The table below summarizes common AEs based on monotherapy profiles, which should be monitored closely in combination.
| Agent | Common Class-Related Adverse Events | Management Strategies |
|---|---|---|
| This compound | Hyperphosphatemia (very common, ~89%), alopecia, diarrhea, fatigue, dysgeusia, increased liver enzymes (AST/ALT) [3] [4]. | Hyperphosphatemia: Manage with phosphate binders and dietary modifications; dose reduction/interruption may be necessary [3]. Other AEs: Supportive care and dose modulation. |
| Binimetinib | Rash, diarrhea, nausea, peripheral edema, fatigue, increased creatine phosphokinase (CPK), blurred vision (retinal pigment epithelial detachment) [1]. | Routine ophthalmologic exams, monitoring of CPK levels, and standard supportive care for GI and dermatologic events. |
The combination of this compound and binimetinib is a scientifically grounded strategy to enhance efficacy and counter MAPK pathway-mediated resistance in FGFR2-driven cholangiocarcinoma. Preclinical data confirms its synergistic potential.
Future work should focus on:
KRAS G12D that are not fully reversed by this combination [1].
Futibatinib is orally administered as a once-daily medication with a standardized dosing regimen designed to optimize therapeutic efficacy while managing potential adverse effects. The recommended starting dose is 20 mg (equivalent to five 4 mg tablets) taken at approximately the same time each day, with or without food [1]. Treatment continues until disease progression or unacceptable toxicity occurs, requiring no pre-planned treatment breaks during the administration period [1].
Key administration specifics include that tablets must be swallowed whole without crushing, chewing, splitting, or dissolving to maintain drug integrity [1]. Patients should maintain consistent dosing timing, and if a dose is missed by more than 12 hours or vomiting occurs, they should resume with the next scheduled dose rather than taking the missed dose [1]. A critical drug interaction consideration is that patients must avoid grapefruit products throughout treatment due to potential interactions that may alter drug metabolism [1].
Table 1: this compound Dosing Regimen Overview
| Parameter | Specification |
|---|---|
| Starting Dose | 20 mg once daily (five 4 mg tablets) [1] |
| Administration | Oral, with or without food [1] |
| Dosing Schedule | Continuous, once daily at same time each day [1] |
| Missed Dose | If >12 hours, skip and resume next scheduled dose [1] |
| Treatment Duration | Until disease progression or unacceptable toxicity [1] |
| Tablet Handling | Swallow whole; do not crush, chew, split, or dissolve [1] |
| Dietary Restrictions | Avoid grapefruit products [1] |
For special populations, no dosage adjustment is necessary for patients with mild to moderate renal impairment (creatinine clearance 30-89 mL/min) [2]. Similarly, patients with mild hepatic impairment (total bilirubin ≤ULN and AST > ULN, or total bilirubin ≤1.5× ULN with any AST) require no adjustment [2]. However, the safety and appropriate dosing in patients with severe renal impairment (CrCl 15-29 mL/min), end-stage renal disease, or moderate to severe hepatic impairment (total bilirubin >1.5× ULN with any AST) have not been established and require careful consideration [2].
Hyperphosphatemia represents the most frequent laboratory abnormality observed with this compound therapy, occurring in 88% of patients in clinical trials, with a median time to onset of just 5 days (range: 3-117 days) [1]. This effect results from FGFR pathway inhibition, which regulates phosphate metabolism, making hyperphosphatemia both an expected pharmacodynamic effect and a potential toxicity when severe. Management follows a structured protocol based on serum phosphate levels, incorporating dietary modifications, phosphate-lowering therapy, and dose adjustments when necessary [1].
Phosphate-lowering therapy typically involves phosphate binders, which were required in 77% of patients receiving this compound in clinical trials [1]. These medications work by binding dietary phosphate in the gastrointestinal tract, reducing its absorption. Serum phosphate monitoring should occur weekly throughout treatment, with more frequent assessments when levels become elevated or during dose adjustments [2]. Additionally, initiating a low-phosphate diet is recommended when serum phosphate levels reach ≥5.5 mg/dL to help maintain phosphate within target range [1].
Table 2: Dose Modification Guidelines for Adverse Events
| Adverse Event | Severity/Grade | Recommended Action | Monitoring |
|---|---|---|---|
| Hyperphosphatemia [1] | 5.5-7 mg/dL | Continue current dose; initiate phosphate-lowering therapy | Weekly serum phosphate |
| >7-10 mg/dL | Initiate/adjust phosphate-lowering therapy; reduce dose by one level | Weekly serum phosphate | |
| >10 mg/dL | Withhold until ≤7 mg/dL; resume at next lower dose | Weekly serum phosphate | |
| Ocular Toxicity [1] | RPED (asymptomatic) | Continue current dose; continue periodic ophthalmic evaluation | Regular ophthalmic exams |
| | RPED (symptomatic) | If resolves ≤14 days: continue current dose; If not resolving >14 days: withhold until resolved | Every 3 weeks until resolution | | Other Adverse Reactions [2] | Grade 3 | Withhold until resolves to Grade 1/baseline; Resume at next lower dose (at dose before suspending for hematologic toxicities resolving in ≤1 week) | Clinical assessment | | | Grade 4 | Permanently discontinue | - |
For persistent or severe hyperphosphatemia, a stepwise approach to dose modification is implemented. When serum phosphate levels exceed 7 mg/dL to ≤10 mg/dL, initiate or adjust phosphate-lowering therapy and implement the first dose reduction to 16 mg once daily [1]. If phosphate levels remain >7 mg/dL within two weeks after this reduction, further reduce to the second dose level of 12 mg once daily [1]. For serum phosphate >10 mg/dL, temporarily withhold this compound until levels return to ≤7 mg/dL, then resume at the next lower dose level [1]. This compound should be permanently discontinued if serum phosphate remains >7 mg/dL within two weeks following two dose interruptions and reductions [1].
Ocular toxicity, particularly retinal pigment epithelial detachment (RPED), requires vigilant monitoring and management. RPED occurred in 9% of patients in clinical trials, with a median time to first onset of 40 days [1]. Although often asymptomatic, RPED may cause blurred vision and requires specific ophthalmic evaluation protocols. A comprehensive ophthalmological examination, including optical coherence tomography (OCT) of the macula, should be performed prior to treatment initiation, every 2 months for the first 6 months, and every 3 months thereafter throughout therapy [1].
For patients who develop RPED, this compound may be continued at the current dose with continued periodic ophthalmic evaluation [2]. If resolution occurs within 14 days, the current dose may be maintained [2]. However, if RPED persists beyond 14 days, this compound should be temporarily withheld until resolution, then resumed at either the previous dose or a lower dose based on clinical judgment [2]. Additionally, dry eye occurs in approximately 15-25% of patients and should be managed with ocular demulcents, artificial tears, or hydrating eye gels as needed [1] [3].
For other adverse reactions, grade 3 toxicities typically require withholding this compound until resolution to grade 1 or baseline [2]. For hematologic toxicities resolving within one week, treatment may be resumed at the dose prior to suspension, while other adverse reactions warrant resumption at the next lower dose level [2]. Grade 4 adverse reactions generally necessitate permanent discontinuation of this compound, emphasizing the importance of prompt recognition and management of severe toxicities [2].
This compound features a structured dose reduction protocol to manage adverse reactions while maintaining therapeutic efficacy whenever possible. Two dose reduction levels are recommended before considering treatment discontinuation, allowing for continued treatment at lower intensities when tolerability issues emerge [1].
The first dose reduction decreases the daily dosage from the starting 20 mg to 16 mg once daily (equivalent to four 4 mg tablets) [1]. If further dose reduction becomes necessary, the second dose reduction lowers the dosage to 12 mg once daily (three 4 mg tablets) [1]. Treatment should be permanently discontinued if a patient is unable to tolerate the 12 mg once daily dose, highlighting the importance of proactive adverse event management to maintain treatment continuity [1].
To support accurate adherence to these modified regimens, this compound is available in alternative DosePak configurations that correspond to each reduction level [1]. The first reduction dose (16 mg daily) is available in a 28-count pack, while the second reduction dose (12 mg daily) comes in a 21-count pack, facilitating proper medication management across different dosing schedules [1].
This compound represents a second-generation FGFR inhibitor with a unique mechanism of action compared to earlier agents in its class. As a highly selective inhibitor of FGFR1-4, it demonstrates potent inhibition with IC50 values between 1.4 and 3.7 nM across all four FGFR isoforms in enzymatic assays [4]. Unlike reversible ATP-competitive inhibitors like pemigatinib and infigratinib, this compound functions as an irreversible covalent inhibitor, binding to a conserved cysteine residue in the P-loop of the FGFR kinase domain [5]. This distinctive binding mode contributes to sustained target suppression and may help overcome certain resistance mechanisms that limit earlier-generation FGFR inhibitors.
The FGFR signaling pathway plays crucial roles in regulating cellular processes including proliferation, survival, migration, and differentiation [5]. In approximately 15-20% of intrahepatic cholangiocarcinomas (iCCA), FGFR2 gene fusions drive oncogenesis through ligand-independent activation of these signaling cascades [6] [5]. These genetic rearrangements typically involve either C-terminal truncation of FGFR2 or gain of dimerization domains, both resulting in constitutive receptor activation that promotes tumor growth and survival [6].
Diagram 1: this compound mechanism of action in FGFR2 fusion-positive cholangiocarcinoma. This compound covalently binds to the P-loop of FGFR2, inhibiting constitutive activation and downstream signaling driven by FGFR2 gene fusions in intrahepatic cholangiocarcinoma (iCCA).
A significant challenge with reversible FGFR inhibitors is the development of acquired resistance, frequently mediated by secondary mutations in the FGFR2 kinase domain that interfere with drug binding [5]. This compound's irreversible binding mechanism provides an advantage in this context, as demonstrated in an in vitro study showing that this compound treatment resulted in fewer acquired drug resistance mutations compared to ATP-competitive FGFR inhibitors [5]. This property has established this compound as a potential option for patients who have developed resistance to other FGFR inhibitors, highlighting its importance in the sequential treatment strategy for FGFR2-driven malignancies.
The approval of this compound for previously treated, unresectable, locally advanced or metastatic FGFR2 fusion-positive iCCA was primarily based on the FOENIX-CCA2 trial, a pivotal phase II clinical study [5]. This single-arm, open-label investigation demonstrated compelling efficacy, with an objective response rate of 42% (95% CI: 32-52%) among enrolled patients [5]. Notably, the trial reported a complete response rate of 0.9%, indicating a small subset of patients achieved radiographic disappearance of all target lesions [5].
The duration of response to this compound represents another clinically meaningful endpoint, with responses proving durable in a substantial proportion of patients. These efficacy findings are particularly significant given the limited therapeutic options and poor outcomes historically associated with previously treated advanced iCCA, where second-line chemotherapy with FOLFOX demonstrates overall survival of less than one year and provides only approximately one month of benefit compared to best supportive care [5].
Table 3: Clinical Efficacy of this compound in FGFR2 Fusion-Positive iCCA (FOENIX-CCA2 Trial)
| Efficacy Parameter | Result | Context |
|---|---|---|
| Objective Response Rate | 42% (95% CI: 32-52%) [5] | Primary efficacy endpoint |
| Complete Response Rate | 0.9% [5] | Radiographic disappearance of all target lesions |
| Clinical Development Status | Phase III trials ongoing in first-line (FOENIX-CCA3) [5] | Evaluating this compound versus gemcitabine-cisplatin |
| Other FGFR Inhibitors | Pemigatinib: 35.5% ORR [5] Infigratinib: 23.1% ORR [5] | Comparison with reversible FGFR inhibitors |
When compared to other FGFR inhibitors approved for similar indications, this compound's efficacy profile appears favorable. Pemigatinib, a reversible FGFR1-3 inhibitor, demonstrated an objective response rate of 35.5% in the FIGHT-202 trial, while infigratinib showed a 23.1% response rate in its respective phase II study [5]. The potentially superior efficacy of this compound may be attributable to its irreversible binding mechanism and more sustained target inhibition, though cross-trial comparisons should be interpreted with caution due to differences in study populations and designs.
Based on these compelling efficacy results, this compound has received regulatory approval from the FDA for the treatment of adult patients with previously treated, unresectable, locally advanced or metastatic iCCA harboring FGFR2 gene fusions or other rearrangements [1] [5]. Additionally, it has received conditional marketing authorization from the European Medicines Agency for this indication and is currently under consideration by other regulatory bodies including the UK National Institute for Health and Care Excellence (NICE) [5]. Current clinical investigation continues through the FOENIX-CCA3 phase III trial, which is evaluating this compound as a first-line treatment compared to gemcitabine-cisplatin chemotherapy, potentially expanding its therapeutic application to earlier lines of treatment [5].
Comprehensive monitoring protocols are essential for the safe administration of this compound and require a multidisciplinary approach to manage potential toxicities effectively. The safety profile observed in clinical trials informs specific monitoring recommendations that should be implemented throughout the treatment course.
Ophthalmic monitoring represents a critical component of this compound safety management due to the risk of ocular toxicity, particularly retinal pigment epithelial detachment (RPED). A baseline comprehensive ophthalmological examination, including optical coherence tomography (OCT) of the macula, should be performed prior to treatment initiation [1]. Subsequent evaluations should occur every 2 months for the first 6 months of therapy, then every 3 months thereafter while on treatment [1]. For any emergent visual symptoms such as blurred vision, patients require urgent ophthalmologic evaluation with follow-up every 3 weeks until resolution or treatment discontinuation [1]. Additionally, approximately 15% of patients experience dry eye symptoms, which should be managed proactively with ocular demulcents as needed [1].
Serum phosphate monitoring should be conducted throughout treatment, beginning early in the therapy course given the rapid onset of hyperphosphatemia (median 5 days) observed in clinical trials [1]. Weekly monitoring is recommended, particularly during dose adjustments or when implementing phosphate-lowering therapies [1]. When serum phosphate levels reach ≥5.5 mg/dL, clinicians should initiate both a low-phosphate diet and phosphate-lowering therapy, with more intensive management required for higher elevations [1]. Beyond these specific toxicities, regular assessment for other common adverse reactions is warranted, including nail toxicity (47%), musculoskeletal pain (43%), constipation (39%), diarrhea (39%), fatigue (37%), dry mouth (35%), alopecia (34%), and stomatitis (30%), which occurred in ≥20% of patients in clinical trials [1].
Diagram 2: Patient monitoring protocol for this compound therapy. OCT: optical coherence tomography; AE: adverse event; GI: gastrointestinal.
Additional laboratory monitoring should include regular assessment of renal function (creatinine elevation occurred in 58% of patients), hemoglobin (decreased in 52%), liver enzymes (ALT increased in 50%, AST in 46%), and platelets (decreased in 42%) [1]. These parameters should be monitored at baseline and regularly throughout treatment, with frequency adjusted based on observed abnormalities. For special populations, females of reproductive potential should have pregnancy status verified before treatment initiation due to the embryo-fetal toxicity risk, and effective contraception should be used during treatment and for at least one week after the final dose [1] [2]. Additionally, patients should be advised not to breastfeed during treatment and for one week following the last dose [1].
This compound represents a significant advancement in the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements. Its standardized dosing regimen, initiated at 20 mg once daily, can be maintained continuously until disease progression or unacceptable toxicity, with structured dose reduction protocols to manage adverse events. The unique irreversible mechanism of action differentiates it from reversible FGFR inhibitors and may contribute to its efficacy in both treatment-naïve and resistant disease. Comprehensive monitoring protocols, particularly for hyperphosphatemia and ocular toxicity, are essential for safe administration. With ongoing phase III investigations in the first-line setting, this compound continues to demonstrate its evolving importance in the precision medicine landscape for cholangiocarcinoma and potentially other FGFR-driven malignancies.
Futibatinib (marketed as LYTGOBI) is an irreversible fibroblast growth factor receptor (FGFR) 1-4 inhibitor approved for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements. As a targeted therapy with potentially long-term administration, understanding its drug-drug interaction (DDI) profile is critical for safe and effective clinical use. This compound's metabolism is primarily mediated by cytochrome P450 3A (CYP3A), and it demonstrates complex interactions with key drug transporters including P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These characteristics create a network of potential interactions that must be carefully managed in clinical practice [1] [2].
The irreversible binding mechanism of this compound to FGFR sets it apart from reversible ATP-competitive inhibitors and may contribute to its efficacy against acquired resistance mutations. However, this pharmacological advantage must be balanced against its metabolic vulnerabilities. In vitro studies have identified that this compound is not only a substrate of CYP3A but also a time-dependent inhibitor of CYP3A, a P-gp substrate and inhibitor, and a BCRP inhibitor [1] [3]. These characteristics create a multifaceted DDI profile that requires comprehensive clinical evaluation to establish evidence-based prescribing guidelines. The following sections detail the quantitative assessments, experimental methodologies, and clinical management strategies for this compound's drug interaction profile.
Systematic clinical studies have characterized the magnitude of this compound's interactions with various concomitant medications. These quantitative assessments provide the foundation for evidence-based dosing recommendations.
Table 1: Clinical Drug-Drug Interactions with this compound as Victim Drug
| Precipitant Drug | Mechanism | Effect on this compound AUC | Effect on this compound Cmax | Clinical Recommendation |
|---|---|---|---|---|
| Itraconazole | Dual P-gp & strong CYP3A inhibition | ↑ 41% | ↑ 51% | Avoid concomitant use |
| Rifampin | Dual P-gp & strong CYP3A induction | ↓ 64% | ↓ 53% | Avoid concomitant use |
| Quinidine | P-gp inhibition only | ↑ <20% | ↑ <20% | No dose adjustment needed |
The data presented in Table 1 demonstrate that clinically significant interactions occur primarily with dual perpetrators affecting both CYP3A and P-gp pathways. The substantial increase in this compound exposure with itraconazole coadministration and the marked reduction with rifampin necessitate avoidance of these combinations in clinical practice. Conversely, when this compound is coadministered with quinidine, a selective P-gp inhibitor, the minimal exposure change (<20%) indicates that P-gp inhibition alone does not significantly impact this compound pharmacokinetics [1] [3]. This suggests that the intestinal first-pass metabolism mediated by CYP3A plays a more substantial role in this compound absorption than P-gp efflux.
Table 2: this compound as Perpetrator in Drug-Drug Interactions
| Object Drug | Mechanism | Effect on Substrate AUC | Effect on Substrate Cmax | Clinical Recommendation |
|---|---|---|---|---|
| Midazolam | CYP3A substrate | No significant change | No significant change | No dose adjustment needed |
| Digoxin | P-gp substrate | ↑ <20% | ↑ <20% | No dose adjustment needed |
| Rosuvastatin | BCRP substrate | ↑ <20% | ↑ <20% | No dose adjustment needed |
As evidenced in Table 2, this compound demonstrates minimal perpetrator effects across multiple pathways. Despite in vitro indications of CYP3A and transporter inhibition, clinical studies revealed no clinically relevant interactions with sensitive substrates of CYP3A (midazolam), P-gp (digoxin), or BCRP (rosuvastatin) [1] [3]. This disconnect between in vitro predictions and clinical observations highlights the importance of confirmatory clinical DDI studies, particularly for targeted oncology therapeutics where narrow therapeutic windows necessitate precise dosing.
The clinical assessment of this compound's interaction potential with CYP3A and P-gp perpetrators followed a fixed-sequence, crossover design in healthy adult participants. This rigorous methodology allowed for controlled evaluation of interaction magnitudes under standardized conditions.
Itraconazole Interaction Protocol: The study evaluated the effect of dual P-gp and strong CYP3A inhibition on this compound pharmacokinetics. Participants received this compound alone followed by this compound coadministered with itraconazole (200 mg oral solution once daily). The protocol specified serial blood sampling over 24 hours post-dose for determination of this compound plasma concentrations using validated bioanalytical methods. Pharmacokinetic parameters including AUC0-24, AUC0-∞, Cmax, Tmax, and t1/2 were calculated using noncompartmental analysis. The geometric mean ratios and 90% confidence intervals for this compound exposure with and without itraconazole were derived to quantify the interaction magnitude [1].
Rifampin Interaction Protocol: To assess the induction potential, participants received this compound alone followed by this compound coadministered with rifampin (600 mg tablet once daily). The study implemented an adequate washout period (≥10 days) between treatments to avoid carryover effects. Blood sampling followed similar protocols as with the itraconazole study, with extended sampling to fully characterize the elimination phase. The significant reduction in this compound exposure observed with rifampin coadministration supported the recommendation to avoid strong CYP3A inducers during this compound therapy [1].
Midazolam Interaction Protocol: To evaluate this compound as a CYP3A perpetrator, participants received midazolam (a sensitive CYP3A substrate) alone and after repeated dosing of this compound (20 mg once daily for 7 days). The lack of meaningful change in midazolam exposure demonstrated that despite in vitro indications of time-dependent CYP3A inhibition, this compound does not act as a clinical perpetrator of CYP3A substrates [1].
The potential for this compound to interact with key drug transporters was assessed through dedicated clinical studies evaluating both perpetrator and victim roles.
P-gp/BCRP Perpetrator Study: This two-part investigation assessed this compound's effect on digoxin (P-gp substrate) and rosuvastatin (BCRP substrate) pharmacokinetics. In Part 1, participants received single doses of digoxin and rosuvastatin alone, followed by a washout period (≥10 days). Subsequently, participants received this compound 20 mg once daily for 7 days, with digoxin and rosuvastatin coadministered on day 3. Blood samples for digoxin and rosuvastatin quantification were collected pre-dose and for up to 120 hours post-dose. For digoxin, urine samples were also collected to determine renal clearance. The results showed <20% change in digoxin and rosuvastatin exposure, indicating no clinically relevant inhibition of P-gp or BCRP by this compound [3].
P-gp Victim Study: In Part 2 of the transporter study, participants received this compound alone followed by a washout period (≥3 days). Subsequently, quinidine (a P-gp inhibitor) was administered at 300 mg three times daily for 4 days, with this compound coadministered on day 4. The minimal increase (<20%) in this compound exposure with quinidine coadministration confirmed that P-gp inhibition alone does not substantially alter this compound pharmacokinetics [3].
The following diagram illustrates this compound's metabolic pathways and key drug interaction mechanisms, integrating the complex relationships between enzymatic metabolism and transporter interactions.
This compound Metabolic and Interaction Pathways - This diagram illustrates the primary metabolic routes and key drug interaction mechanisms for this compound. The drug undergoes predominant metabolism via CYP3A with minor contributions from CYP2C9 and CYP2D6. This compound demonstrates complex transporter interactions as both a substrate and inhibitor of P-gp, and as an inhibitor of BCRP. Clinical studies have identified significant interactions with dual CYP3A/P-gp modulators, while selective P-gp inhibitors show minimal impact on this compound exposure.
The visualization highlights several critical aspects of this compound's clinical pharmacology. First, the irreversible inhibition of FGFR1-4 represents the primary mechanism of antitumor activity, distinct from its metabolic fate. Second, the CYP3A dominance in this compound metabolism explains its vulnerability to strong CYP3A perpetrators. Third, the dual substrate-inhibitor relationship with P-gp creates complex interaction potential that required dedicated clinical studies to elucidate. Finally, the clear distinction between clinically significant interactions (with dual perpetrators) and non-significant interactions (with selective P-gp inhibitors) provides actionable guidance for clinical management.
Based on comprehensive in vitro and clinical DDI assessments, specific recommendations have been established to manage this compound's interaction potential. Concomitant use of dual P-gp and strong CYP3A inhibitors (e.g., itraconazole, ketoconazole, clarithromycin) should be avoided due to the significant increase in this compound exposure (41-51% AUC increase) that may heighten toxicity risk. Similarly, concomitant use of dual P-gp and strong CYP3A inducers (e.g., rifampin, carbamazepine, St. John's wort) should be avoided due to the substantial reduction in this compound exposure (53-64% AUC decrease) that may compromise efficacy [1] [4].
For medications that inhibit or induce only P-gp without CYP3A activity, clinical data suggest that no this compound dose adjustments are necessary. The <20% change in this compound exposure when coadministered with quinidine (a selective P-gp inhibitor) indicates that P-gp modulation alone does not significantly impact this compound pharmacokinetics. Additionally, this compound does not require dose adjustments when coadministered with drugs that are substrates of CYP3A, P-gp, or BCRP, as it demonstrates minimal perpetrator effects against these pathways in clinical studies [3].
The following table summarizes the key pharmacokinetic parameters of this compound, as identified from the literature [1].
| Parameter | Value (Geometric Mean, CV%) | Details |
|---|---|---|
| Bioavailability & Absorption | ||
| Tmax (Time to Cmax) | Median: 2 hours | Range: 1.2 to 22.8 hours [1]. |
| Food Effect (High-fat meal) | AUC decreased by 11%, Cmax decreased by 42% | Not considered clinically significant; can be taken with or without food [1]. |
| Distribution | ||
| Apparent Volume of Distribution (Vc/F) | 66 L (18%) | |
| Plasma Protein Binding | 95% | Primarily to albumin and α1-acid glycoprotein [1]. |
| Metabolism | ||
| Primary Route | Primarily via CYP3A | To a lesser extent by CYP2C9 and CYP2D6 [1]. |
| Major Circulating Moiety | Unchanged this compound (59% of radioactivity) | |
| Elimination | ||
| Half-life (t1/2) | 2.9 hours (27%) | |
| Apparent Clearance (CL/F) | 20 L/h (23%) | |
| Route of Elimination | Feces: ~91% (negligible unchanged) | Urine: ~9% (negligible unchanged) [1]. |
To aid in understanding the drug's action and disposition, the following diagrams were generated using Graphviz with the specified color palette.
This diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) processes of this compound, along with its mechanism of action [1].
This flowchart outlines the generalized workflow for deriving the pharmacokinetic parameters of this compound from clinical studies [1].
The available data is sufficient for a high-level overview, but several gaps exist that are critical for a complete application note:
To compile a more comprehensive application note, you may need to:
This compound is an irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor that covalently binds to the FGFR ATP-binding pocket in the cytoplasmic kinase domain, inhibiting phosphorylation and downstream signaling. It inhibits FGFR1-4 with IC₅₀ values between 1.4 and 3.7 nM in enzymatic inhibition assays, demonstrating potent antitumoral activity against various cancer cell lines with FGFR aberrations. [1] The drug received FDA accelerated approval in September 2022 for treatment of intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements, followed by European Commission Conditional Marketing Authorization in July 2023. [2]
Bioanalytical method validation for this compound is essential for supporting preclinical and clinical pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This document presents comprehensive application notes and standardized protocols for quantifying this compound in biological matrices using spectrofluorometric and liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) techniques, validated in accordance with regulatory guidelines including USFDA and ICH requirements. [3]
Table 1: Comparison of Validated Analytical Methods for this compound Quantification
| Parameter | Spectrofluorometric Methods | LC-ESI-MS/MS Method |
|---|---|---|
| Analytical Principle | Derivatization with fluorescamine or erythrosine B | Liquid-liquid extraction followed by LC-ESI-MS/MS analysis |
| Biological Matrix | Pharmaceutical preparations and spiked human plasma | Rat plasma |
| Linear Range | Not specified in available literature | 2-100 ng/mL |
| LLOQ | Not specified | 2.0 ng/mL |
| Accuracy (%) | Validated per ICH criteria | 92.06-100.08% (intra-day and inter-day) |
| Precision | Validated per ICH criteria | Meets regulatory acceptance criteria |
| Extraction Recovery | Not required | 92.06-102.37% across concentrations |
| Run Time | Immediate reaction at room temperature | 6.5 minutes |
| Green Assessment | High Analytical Eco-Scale score and AGREE rating | Not evaluated in available literature |
| Key Advantages | Simplicity, cost-effectiveness, minimal hazardous solvents, green chemistry principles | High sensitivity, selectivity, simultaneous quantification with binimetinib |
Table 2: Validation Parameters and Acceptance Criteria for this compound Bioanalytical Methods
| Validation Parameter | Spectrofluorometric Methods | LC-ESI-MS/MS Method |
|---|---|---|
| Selectivity | Assessed in spiked human plasma | No significant endogenous interference detected |
| Matrix Effects | Not evaluated | Met acceptance criteria |
| Carryover | Not applicable | Resolved with four blank injections post high-concentration samples |
| Stability | Not specified in available literature | Met acceptance criteria (specific conditions not detailed) |
| Dilution Integrity | Not specified | Met acceptance criteria |
| Regulatory Compliance | ICH guidelines | USFDA guidelines |
Principle: this compound's primary amino group reacts with fluorescamine reagent in a straightforward derivatization reaction at room temperature, producing a highly fluorescent compound that can be detected at 480.0 nm (λex = 390.0 nm). [2]
Reagent Preparation:
Experimental Procedure:
Principle: This approach is based on the quenching effect of this compound on the native fluorescence of erythrosine B through a complexation reaction, with measurable quenching proportional to drug concentration. [2]
Reagent Preparation:
Experimental Procedure:
Principle: Simultaneous quantification of this compound and binimetinib in rat plasma using liquid-liquid extraction followed by LC-ESI-MS/MS analysis, validating to USFDA guidelines for preclinical pharmacokinetic studies. [3]
Reagent Preparation:
Experimental Procedure:
Sample Preparation:
Chromatographic Conditions:
Mass Spectrometric Conditions:
The spectrofluorometric methods for this compound quantification were scientifically evaluated using two complementary tools—the Analytical Eco-Scale and AGREE tool—to ensure alignment with green chemistry principles and minimal environmental impact. The Analytical Eco-Scale is a semi-quantitative tool that assesses environmental friendliness based on penalty points assigned for factors like hazardous chemical use, energy consumption, waste generation, and occupational hazards. The AGREE (Analytical GREEnness) tool provides a more comprehensive visual evaluation against the 12 principles of green analytical chemistry. [2]
These methods demonstrated excellent environmental performance, achieving high Eco-Scale scores and AGREE ratings due to several key factors:
The green assessment confirms that these spectrofluorometric approaches provide eco-friendly alternatives to conventional analytical methods while maintaining analytical performance, supporting the pharmaceutical industry's transition toward more sustainable practices. [2]
Both analytical approaches for this compound quantification were validated according to international regulatory guidelines. The spectrofluorometric methods followed ICH criteria for validation, demonstrating precision, accuracy, and sensitivity suitable for pharmaceutical preparation analysis and biological fluid applications. [2] The LC-ESI-MS/MS method was validated per USFDA guidelines, with specific attention to parameters including selectivity, matrix effects, stability, and dilution integrity. [3]
For the LC-ESI-MS/MS method, comprehensive validation included:
The LLOQ of 2.0 ng/mL for both this compound and binimetinib in the LC-ESI-MS/MS method provided adequate sensitivity for preclinical pharmacokinetic studies, enabling reliable quantification of both drugs during combination therapy assessment. [3]
These application notes and protocols provide comprehensive methodologies for this compound quantification in biological matrices using orthogonal analytical techniques. The spectrofluorometric methods offer rapid, cost-effective, and environmentally friendly alternatives for routine analysis, while the LC-ESI-MS/MS method delivers high sensitivity and selectivity required for preclinical pharmacokinetic studies. The standardized protocols, experimental workflows, and validation parameters outlined in this document provide researchers with robust analytical tools to support this compound development programs, combination therapy assessments, and clinical pharmacokinetic monitoring, ultimately contributing to optimized cancer treatment outcomes.
This compound is an irreversible inhibitor of fibroblast growth factor receptor (FGFR) 1–4, approved for the treatment of advanced intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements [1].
In vitro studies identified this compound as an inhibitor of P-gp and BCRP and a substrate of P-gp [1] [2]. However, a dedicated clinical DDI study concluded that this compound does not meaningfully affect the pharmacokinetics of P-gp or BCRP substrates, and that P-gp inhibition itself has no clinically relevant impact on this compound exposure [1] [3]. This suggests that concomitant use of medications that are solely P-gp inhibitors or inducers can be used with this compound, though dual perpetrators (strong CYP3A4 and P-gp inhibitors) should be avoided [1].
The following tables summarize the pharmacokinetic (PK) results from the phase I DDI study, which investigated the two-way interaction between this compound and P-gp/BCRP substrates (digoxin/rosuvastatin), as well as between this compound and the P-gp inhibitor quinidine [1].
Table 1: Effect of this compound on P-gp and BCRP Substrate Pharmacokinetics [1] This table presents the geometric mean ratios (GMR) of peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) for the probe substrates when co-administered with this compound versus when administered alone.
| PK Parameter | Digoxin (P-gp substrate) GMR (90% CI) | Rosuvastatin (BCRP substrate) GMR (90% CI) |
|---|---|---|
| Cmax | 1.13 (1.05, 1.22) | 1.02 (0.93, 1.11) |
| AUC | 1.11 (1.06, 1.16) | 0.99 (0.94, 1.04) |
Table 2: Effect of P-gp Inhibition (Quinidine) on this compound Pharmacokinetics [1] This table presents the GMRs for this compound when co-administered with the P-gp inhibitor quinidine versus when administered alone.
| PK Parameter | This compound + Quinidine vs. This compound Alone GMR (90% CI) |
|---|---|
| Cmax | 1.18 (1.11, 1.26) |
| AUC | 1.16 (1.10, 1.23) |
The study concluded that all changes in exposure were less than 20%, which is not considered clinically relevant [1].
Below is the detailed methodology from the phase I, open-label, fixed-sequence, two-period DDI study conducted in healthy adult participants [1].
1. Study Design and Population
2. Dosing and Treatment Sequence
3. Sample Collection and Bioanalysis
4. Safety Monitoring
The following diagrams illustrate the key metabolic and transport pathways of this compound, as well as the workflow of the clinical DDI study.
Diagram Title: this compound Metabolism and Transporter Interactions
This diagram outlines the primary pathways involved in this compound's disposition. This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme [2]. It is also a substrate and an inhibitor of P-glycoprotein (P-gp), and an inhibitor of Breast Cancer Resistance Protein (BCRP) based on in vitro data [1] [2]. The clinical study confirmed that the in vitro inhibition of P-gp and BCRP does not translate into clinically significant interactions.
Diagram Title: Phase I DDI Study Design Workflow
This workflow illustrates the design of the two-part clinical study. Part 1 evaluated this compound's effect as a "perpetrator" on the PK of standard transporter substrates (digoxin for P-gp, rosuvastatin for BCRP). Part 2 evaluated this compound as a "victim" when administered with the P-gp inhibitor quinidine [1]. The fixed-sequence design with appropriate washout periods allowed for robust within-participant comparisons.
For researchers and clinicians, these findings indicate that this compound has a low potential for clinically significant DDIs involving P-gp and BCRP transport pathways.
Futibatinib is an orally administered, irreversible fibroblast growth factor receptor (FGFR) 1-4 inhibitor approved for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements. [1] [2] As a targeted therapy, its oral bioavailability can potentially be influenced by various physiological factors. Understanding the impact of food and concomitant medications on this compound's pharmacokinetics (PK) is therefore critical for optimizing therapeutic efficacy and ensuring patient safety in both clinical trials and real-world practice. These application notes consolidate findings from dedicated phase I studies to provide evidence-based guidelines on this compound administration, specifically addressing food effects and drug-drug interactions.
The irreversible binding mechanism of this compound differentiates it from reversible ATP-competitive FGFR inhibitors and may influence its pharmacological profile and interaction potential. [3] The drug's approval under the FDA's accelerated approval program was based on a demonstrated objective response rate of 42% and a median duration of response of 9.7 months in the pivotal FOENIX-CCA2 trial, highlighting the importance of maintaining optimal exposure to preserve this efficacy. [1]
This compound demonstrates predictable and well-characterized pharmacokinetic properties that form the basis for its dosing recommendations:
A dedicated, open-label, phase I crossover study (N=17) evaluated the effect of a high-fat, high-calorie meal on the single-dose pharmacokinetics of this compound 20 mg in healthy adult volunteers. [4]
Table 1: Food Effect on this compound Pharmacokinetics (20 mg dose)
| PK Parameter | Fasted State | Fed State | Geometric Mean Ratio (GMR) | 90% Confidence Interval | Clinical Significance |
|---|---|---|---|---|---|
| AUC0-∞ | Baseline | Baseline | 88.8% | 79.8% - 98.9% | Not clinically meaningful |
| Cmax | Baseline | Baseline | Not significant | Not significant | Not clinically meaningful |
| Median Tmax | 1.5 hours | 4.0 hours | - | - | Statistically significant delay (p<0.0001) |
| Overall Conclusion | No clinically relevant impact |
The study concluded that the 11.2% reduction in overall exposure (AUC) under fed conditions and the delayed Tmax are not considered clinically meaningful, supporting administration without regard to meals. [4]
The potential interaction between this compound and the proton pump inhibitor lansoprazole was evaluated in a phase I study (N=20). [4]
Based on in vitro and clinical studies, several important interactions have been characterized:
Table 2: this compound Drug Interaction Summary
| Interacting Drug | Interaction Mechanism | Effect on this compound Exposure | Clinical Management |
|---|---|---|---|
| Dual P-gp and Strong CYP3A Inhibitors (e.g., itraconazole) | Inhibition of metabolism and transport | AUC increased by 40-50% | Avoid concomitant use |
| Dual P-gp and Strong CYP3A Inducers (e.g., rifampin) | Induction of metabolism and transport | AUC decreased by 50-60% | Avoid concomitant use |
| Grapefruit Products | CYP3A inhibition | Potential increase | Avoid during treatment |
| Acid-Reducing Agents (PPIs, H2 blockers, antacids) | Gastric pH alteration | No significant change | No dose adjustment needed |
The diagram below illustrates this compound's key metabolic pathways and interaction mechanisms:
A phase I open-label study evaluated the pharmacokinetics and safety of a single 20 mg this compound dose in subjects with hepatic impairment compared to matched healthy controls:
Table 3: Hepatic Impairment Study Results
| Child-Pugh Class | Change in AUC0-∞ | Change in Cmax | Recommended Action |
|---|---|---|---|
| Mild (Class A) | +21% | +43% | No dose adjustment needed |
| Moderate (Class B) | +20% | +15% | No dose adjustment needed |
| Severe (Class C) | +18% | +10% | No dose adjustment needed |
Objective: To evaluate the effect of food on the rate and extent of this compound absorption.
Study Design: Randomized, open-label, single-dose, two-treatment, two-period crossover study with a washout period of at least 7 days between treatments.
Subjects: Healthy adult volunteers (target N=16-20).
Test Product: this compound 20 mg (5 × 4 mg tablets).
Treatments:
Pharmacokinetic Sampling: Serial blood samples collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.
Analytical Method: Validated LC-MS/MS method for quantification of this compound plasma concentrations.
Statistical Analysis:
Bioequivalence Criteria: No formal bioequivalence criteria, but a reduction in AUC of less than 20% is considered not clinically relevant. [4]
Objective: To evaluate the effect of a strong CYP3A/P-gp inhibitor on this compound pharmacokinetics.
Study Design: Open-label, fixed-sequence, two-period study.
Subjects: Healthy adult volunteers (target N=16-20).
Treatments:
Pharmacokinetic Sampling: Serial blood samples collected over 48 hours after each this compound dose.
Analytical Method: Validated LC-MS/MS method for this compound quantification.
Statistical Analysis:
Based on the comprehensive evaluation of food effects and drug interactions:
This compound demonstrates a favorable pharmacokinetic profile with minimal clinically relevant food effects or interactions with acid-reducing agents. The lack of requirement for fasting or avoidance of acid-reducing agents simplifies patient administration and may improve adherence compared to some other targeted therapies. However, the significant interactions with dual P-gp and strong CYP3A modulators necessitate careful medication review and patient counseling.
These findings support the current labeling recommendations that this compound can be administered without regard to meals and without restrictions concerning acid-reducing agents, providing flexibility for patients and clinicians. The comprehensive pharmacokinetic data available for this compound exemplifies a robust drug development program that adequately characterizes factors potentially influencing drug exposure, thereby optimizing its therapeutic application in clinical practice.
Futibatinib is an irreversible, selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1-4. It is approved for the treatment of previously treated, unresectable, locally advanced, or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements [1] [2]. Understanding its distribution and protein binding is crucial for interpreting its pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy.
This document summarizes the available quantitative data on these properties and outlines associated experimental protocols for drug development professionals.
The following table summarizes the key physicochemical and ADME properties of this compound related to its distribution and binding.
Table 1: Physicochemical and Distribution Properties of this compound
| Parameter | Value / Description | Notes / Source |
|---|---|---|
| Chemical Formula | C({22})H({22})N({6})O({3}) | [1] |
| Molecular Weight | 418.457 g/mol | [1] |
| Modality | Small Molecule | [1] |
| Plasma Protein Binding | 95% (in vitro) | Primarily to albumin and α1-acid glycoprotein over a concentration range of 0.2 to 5 µmol/L [1]. |
| Apparent Volume of Distribution (Vc/F) | Geometric mean 66 L (CV 18%) | Suggests moderate distribution into tissues [1]. |
| Route of Elimination | Primarily hepatic | ~91% of recovered radioactivity found in feces, 9% in urine; negligible unchanged drug excreted [1]. |
This section describes standard methodologies applicable for determining the critical parameters discussed above.
Objective: To determine the fraction of this compound bound to plasma proteins using equilibrium dialysis.
Materials:
Method:
f_u = [Receiver] / [Donor]% Bound = (1 - f_u) × 100Notes: Ensure consistency in temperature and pH. Account for potential non-specific binding to the apparatus. The high protein binding (95%) indicates low free fraction, which should be considered for PK/PD relationships [1].
Objective: To quantify the distribution of this compound and its metabolites into various tissues in preclinical models.
Materials:
Method:
Notes: This protocol explains the basis for the reported volume of distribution (Vc/F) of 66 L and the finding that the drug is primarily eliminated via the feces, suggesting hepatic/biliary excretion [1]. The moderate volume indicates distribution beyond the plasma compartment.
The diagram below illustrates the mechanism of action of this compound and its relationship to the discussed ADME properties.
Diagram Title: this compound MoA and PK Relationship
The high plasma protein binding of this compound has significant implications:
The irreversible binding mechanism to FGFR is a key differentiator from reversible ATP-competitive inhibitors, potentially leading to more sustained target suppression and activity against some resistance mutations [4] [2]. This durable effect must be considered when correlating plasma PK with PD effects.
Hyperphosphatemia is an on-target, off-tumor effect of futibatinib, resulting from the inhibition of the fibroblast growth factor receptor (FGFR) signaling pathway in the kidneys and bones [1]. This pathway is crucial for phosphate homeostasis. In clinical trials, hyperphosphatemia was the most common adverse event, occurring in 82% to 88% of patients receiving this compound [1] [2]. The median time to onset was very short, at just 5 days after initiation of therapy [2].
The following diagram illustrates the mechanism of this on-target, off-tumor effect.
The table below summarizes the incidence and key characteristics of hyperphosphatemia from the pooled clinical trial analysis [1].
| Parameter | Incidence (Any Grade) | Incidence (Grade ≥3) | Median Time to Onset | Median Time to Resolution (Grade ≥3) |
|---|---|---|---|---|
| Hyperphosphatemia | 82% | 19% | 5 days | 7 days |
Q1: What is the clinical significance of hyperphosphatemia, and why does it require active management? Persistent, uncontrolled hyperphosphatemia can lead to soft tissue mineralization, calcinosis, nonuremic calciphylaxis, and vascular calcification [2]. Therefore, proactive monitoring and management are essential to prevent these serious sequelae and allow for uninterrupted anticancer therapy.
Q2: What is the recommended protocol for monitoring serum phosphate levels? Serum phosphate levels should be monitored regularly during therapy. The prescribing information recommends initiating or adjusting phosphate-lowering therapy for serum phosphate levels ≥5.5 mg/dL and implementing more intensive management, including potential dose modification, for levels >7 mg/dL [2]. In clinical practice, monitoring often occurs weekly, especially after treatment initiation and during dose adjustments [1] [2].
Q3: What are the first-line interventions for managing hyperphosphatemia? The primary interventions are:
Q4: When and how should this compound dose modifications be implemented for hyperphosphatemia? Dose modifications are required for persistent or severe hyperphosphatemia (>7 mg/dL) despite phosphate-lowering therapy [1] [2]. The following table outlines the standardized dose modification strategy based on the this compound prescribing information [2].
| Serum Phosphate Level | Recommended Action |
|---|---|
| ≥5.5 to ≤7 mg/dL | Continue this compound at current dose. Initiate or continue phosphate-lowering therapy and monitor weekly. |
| >7 to ≤10 mg/dL | Initiate or adjust phosphate-lowering therapy. Reduce this compound to the next lower dose. Monitor weekly. |
| >10 mg/dL | Withhold this compound until phosphate is ≤7 mg/dL. Resume at the next lower dose. Intensify phosphate-lowering therapy. |
The this compound dose reduction schedule typically follows this path: first reduction from 20 mg to 16 mg once daily, then to 12 mg once daily. This compound should be permanently discontinued if a patient is unable to tolerate the 12 mg once-daily dose [2].
Problem: Recurrent or refractory hyperphosphatemia despite initial management.
The table below summarizes the primary and rarer mechanisms of acquired resistance to this compound identified in clinical and preclinical studies.
| Mechanism Category | Specific Alterations / Processes | Description & Functional Impact |
|---|---|---|
| On-target Kinase Domain Mutations (Most Common) [1] [2] | Gatekeeper mutations (e.g., V565L/F) and N550K molecular brake mutations [1] | Polyclonal secondary mutations that interfere with drug binding, often emerging under selective pressure. V565 is the most commonly altered residue [2]. |
| Alterations at Covalent Binding Site (Very Rare) [1] | Cysteine 492 (C492) mutations | Disrupts the covalent bond that this compound forms with the FGFR2 kinase domain. These mutations confer insensitivity to this compound but may reduce FGFR2 signaling activity, potentially explaining their low frequency [1]. |
| Signaling Bypass (Theoretical / Preclinical) [1] | Activation of alternative oncogenic pathways | Bypass of FGFR2-driven oncogenic signaling through other pathways; identified as an area for future research [1]. |
To investigate these resistance mechanisms in a research setting, the following model systems and protocols have been employed.
The following diagram visualizes the primary resistance pathway and the experimental workflow used to study it.
Q1: What are the most common FGFR2 kinase domain mutations causing this compound resistance? The most frequent on-target resistance mutations affect the gatekeeper residue (V565) and the N550 molecular brake [1]. These are often polyclonal, meaning multiple different mutations can arise simultaneously in the same patient [2].
Q2: Why are mutations at the C492 covalent binding site rare compared to gatekeeper mutations? Although FGFR2 C492 mutations make the cancer cells completely insensitive to this compound, they also appear to impair the intrinsic signaling activity of the FGFR2 kinase [1]. This likely puts cancer cells with these mutations at a growth disadvantage, making them less likely to be selected and dominate the tumor population during treatment.
Q3: How can resistance to this compound be studied in the laboratory? Standard approaches involve:
Q1: What are the most common adverse events (AEs) associated with futibatinib, and how frequent are they?
This compound has a consistent and manageable safety profile. The most common AEs are often on-target effects related to its inhibition of the FGFR pathway. The following table summarizes the key AEs of clinical interest (AECI) from a pooled analysis of 469 patients [1] [2].
| Adverse Event of Clinical Interest | Incidence (Any Grade) | Incidence (Grade ≥3) | Median Time to Onset (Grade ≥3) | Median Time to Resolution (to Grade ≤2) |
|---|---|---|---|---|
| Hyperphosphatemia | 82% | 19% | 9 days | 7 days |
| Nail disorders | 27% | 1% | 84 days | 28 days |
| Hepatic AEs | 27% | 11% | 43 days | 7 days |
| Stomatitis | 19% | 3% | 29 days | 6 days |
| Palmar-plantar erythrodysesthesia (PPES) | 13% | 3% | 41 days | 8 days |
Additional Common AEs: Other common adverse reactions (occurring in ≥20% of patients) include musculoskeletal pain, constipation, diarrhea, fatigue, dry mouth, alopecia, and dry skin [3]. Serious adverse reactions occurred in 39% of patients receiving LYTGOBI [3].
Q2: What are the recommended dose reduction levels for managing this compound toxicities?
Dose modifications are a critical tool for managing adverse events. The recommended dosing strategy is outlined below [3].
| Dose Reduction Level | Dosage | Tablet Count (4 mg tablets) |
|---|---|---|
| Starting Dose | 20 mg orally, once daily | Five tablets |
| First Reduction | 16 mg orally, once daily | Four tablets |
| Second Reduction | 12 mg orally, once daily | Three tablets |
It is recommended to permanently discontinue this compound if a patient is unable to tolerate the 12 mg once-daily dose [3].
Q3: What are the specific management protocols for key this compound toxicities?
Hyperphosphatemia
Ocular Toxicity
Hepatic Adverse Events
The following diagram illustrates the standard clinical decision pathway for managing adverse events during this compound therapy.
The diagram below illustrates the primary mechanism of action of this compound, an irreversible FGFR inhibitor.
1. What is the primary mechanism by which this compound overcomes resistance to ATP-competitive FGFR inhibitors? this compound has a distinct, irreversible binding mechanism. Unlike reversible ATP-competitive inhibitors (e.g., pemigatinib, infigratinib), this compound covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain [1]. This irreversible binding allows it to maintain inhibition even in the presence of certain mutations that displace reversible inhibitors from the ATP-binding pocket [1] [2]. Preclinical studies indicate this mechanism results in a higher barrier to resistance and activity against a range of resistance mutations [1].
2. What are the most common FGFR2 resistance mutations that emerge on this compound therapy? Despite its irreversible mechanism, acquired resistance to this compound still occurs, often through secondary mutations in the FGFR2 kinase domain. The largest clinical analysis to date identifies the following as the most frequent mutations emerging after this compound treatment [3]:
This resistance is frequently polyclonal, meaning multiple resistant subclones can emerge simultaneously in a single patient [3].
3. How does the activity of this compound compare against specific FGFR2 resistance mutations in vitro? The efficacy of this compound against specific mutations can vary. The table below summarizes fold-change in IC50 values (mutant vs. wild-type) for various FGFR2 alterations from published preclinical studies [4].
FGFR2 Inhibitor Activity Against Select Mutations [4]
| FGFR2 Alteration | This compound | Pemigatinib | Erdafitinib | Lenvatinib | Experimental Context |
|---|---|---|---|---|---|
| p.E565A (Molecular brake) | 3- to 29-fold | 8- to 35-fold | 15- to 65-fold | 3-fold | Various cell lines (Ba/F3, CCLP-1, NIH/3T3) |
| p.V564F (Gatekeeper) | Preclinical data indicates this compound retains activity against this common gatekeeper mutation [1]. |
Here are detailed methodologies for key experiments cited in clinical and preclinical studies.
Protocol 1: In Vitro this compound Sensitivity and EC50 Determination This protocol is used to establish the potency of this compound in inhibiting cell growth [2].
Protocol 2: Immunoblot Analysis of FGFR4 Signaling Pathway Inhibition This protocol assesses the on-target effect of this compound on FGFR4 phosphorylation and downstream signaling [2].
The following diagram illustrates the core mechanistic difference between ATP-competitive inhibitors and this compound, leading to resistance and its potential overcoming.
Based on the prescribing information and clinical trial data, the following monitoring and management strategies are recommended.
Recommended Ophthalmic Monitoring Schedule [1] [2] [3]:
Dosage Modification Guidelines for Ocular Toxicity [1] [2]:
| Adverse Reaction | Severity | Recommended Action |
|---|
| Retinal Pigment Epithelial Detachment (RPED) | Not Applicable | • Continue futibatinib at current dose and continue periodic evaluations. • If condition improves within 14 days, continue current dose. • If no improvement within 14 days, withhold therapy and resume at the same or a lower dose once improved. | | Dry Eye | Any Grade | Manage with ocular demulcents (e.g., artificial tears) as needed [1] [3]. | | Other Ocular Toxicities | Grade 3 | Withhold this compound until toxicity resolves to Grade 1 or baseline. Resume at a reduced dose. | | Other Ocular Toxicities | Grade 4 | Permanently discontinue this compound. |
Understanding the underlying mechanisms and broader context of these toxicities is crucial for risk assessment and future drug development.
The following diagram illustrates the clinical decision pathway for managing this compound-associated RPED.
| Adverse Reaction | Recommended Management & Dose Modification [1] |
|---|---|
| Retinal Pigment Epithelial Detachment (RPED) | Continue futibatinib at current dose. If no improvement within 14 days, withhold and resume at same or reduced dose upon improvement [1]. |
| Hyperphosphatemia | Serum phosphate >7 to ≤10 mg/dL: Initiate/adjust phosphate-lowering therapy and reduce this compound dose. If not resolved in 2 weeks, reduce dose again. Serum phosphate >10 mg/dL: Withhold this compound until ≤7 mg/dL, then resume at a reduced dose [1]. | | Other Grade 3 Toxicity | Withhold until resolution to Grade ≤1, then resume at a reduced dose [1]. | | Grade 4 Toxicity | Permanently discontinue this compound [1]. |
The following table provides more detailed information on the incidence, onset, and resolution of common adverse events (AEs) of clinical interest, based on a pooled analysis of 469 patients [2].
| Adverse Event of Clinical Interest | Incidence (All Grades/Grade ≥3) | Median Time to Onset (Grade ≥3) | Management Strategies |
|---|---|---|---|
| Hyperphosphatemia | 82% / 19% [2] | 9 days [2] | Phosphate-lowering medication (required in 77% of patients), low-phosphate diet, and dose adjustments [2] [3] [1]. |
| Nail Toxicity | 47% (all grades) [3] [4] | Information missing | Typically managed with supportive care; rarely requires dose interruption [2]. |
| Stomatitis | 30% (all grades) [3] [4] | Information missing | Managed with baking soda rinses, mucosa-coating agents, and topical anesthetics [5]. |
| Palmar-Plantar Erythrodysesthesia (PPES) | 21% (all grades) [3] [4] | Information missing | Prevented with lifestyle changes; managed with moisturizing creams, urea, or salicylic acid [5]. |
| Musculoskeletal Pain | 43% (all grades) [3] [4] | Information missing | Supportive care with analgesics [4]. |
| Retinal Disorders | 9% (all grades, RPED) [3] | 40 days (median time to RPED) [3] | Requires regular ophthalmological exams (at baseline, every 2 months for 6 months, then every 3 months) [3] [1]. |
| Hepatic Adverse Events | 27% / 11% [2] | Information missing | Monitor liver function tests; may require dose interruption or reduction [2]. |
For researchers designing studies or monitoring plans, here are the key methodologies cited in the literature.
Ophthalmological Monitoring Protocol: A comprehensive ophthalmological examination, including optical coherence tomography (OCT) of the macula, is required [3] [1].
Hyperphosphatemia Management Protocol: Serum phosphate levels should be monitored closely [1].
Dose Reduction Scheme: The approved starting dose is 20 mg once daily [1].
The following diagram illustrates the decision pathway for managing hyperphosphatemia, which is the most common on-target adverse reaction.
The data below, primarily from the phase 2 FOENIX-CCA2 clinical trial, quantifies the occurrence of these adverse events (AEs) in patients receiving futibatinib [1].
Table 1: Common Adverse Reactions and Laboratory Abnormalities with this compound
| Category | Specific Adverse Event | Incidence (All Grades) | Incidence (Grades 3 or 4) |
|---|---|---|---|
| Common Adverse Reactions | Nail toxicity | 47% | Not Specified |
| Musculoskeletal pain | 43% | Not Specified | |
| Arthralgia | 25% | Not Specified | |
| Select Laboratory Abnormalities | Increased phosphate (hyperphosphatemia) | 97% | 39%* |
| Increased aspartate aminotransferase (AST) | 46% | 13% | |
| Increased alanine aminotransferase (ALT) | 50% | 7% |
Note: The NCI CTCAE 4.03 does not define grades for hyperphosphatemia; a Grade ≥3 was defined in the trial as a phosphorus level >7 mg/dL [1].
1. What is the clinical presentation of this compound-associated nail toxicity? Nail toxicity is a very common adverse reaction, affecting nearly half of the patients in the pivotal trial [1] [2]. While the specific clinical presentation (e.g., onycholysis, nail discoloration, paronychia) is not detailed in the available results, it is grouped with other dermatological conditions like palmar-plantar erythrodysesthesia syndrome (21%) and dry skin (29%) [1] [2].
2. How is musculoskeletal pain characterized in patients taking this compound? Musculoskeletal pain was reported in 43% of patients, with arthralgia (joint pain) specifically occurring in 25% [1]. These events are among the most frequently reported AEs, though the available data does not specify their exact nature, severity grading, or specific location [3] [2].
3. What is the underlying mechanism for these adverse events? this compound is a selective, irreversible inhibitor of Fibroblast Growth Factor Receptors 1-4 (FGFR1-4) [4] [5] [6]. Inhibition of the FGFR signaling pathway is directly linked to on-target mechanisms:
The following diagram illustrates the proposed mechanism linking FGFR inhibition to observed adverse events:
4. How are hyperphosphatemia and other AEs managed clinically? Clinical management strategies from the trial include [1] [8]:
For researchers investigating these toxicities in preclinical models, here are key methodologies derived from studies on this compound.
Table 2: Key Experimental Methods for Preclinical Toxicity Assessment
| Assessment Type | Protocol Description | Key Endpoints & Measurements |
|---|---|---|
| In Vitro Cell Viability | Treat relevant cell lines (e.g., human fibroblast, keratinocyte) with this compound dose range. Use 96-well plates, incubate for 72 hours, quantify viability with CellTiter-Glo assay [6]. | Half-maximal effective concentration (EC50), cell viability curves, IC50 values for FGFR1-4 (reported <4 nM) [5] [6]. |
| Mechanistic Signaling Analysis | Treat cells, lyse, and extract protein. Perform Western blot with antibodies against pFGFR, FGFR, pERK1/2, ERK1/2. Use GAPDH as loading control [6]. | Reduction in phosphorylated FGFR and downstream ERK1/2 levels, confirming pathway inhibition. |
| In Vivo Efficacy/Toxicity | Administer this compound to xenograft mouse models. Monitor tumor volume and animal health. Conduct histopathological analysis of tissues (e.g., nail bed, bone, joints, kidneys) at endpoint [4] [6]. | Change in tumor volume, time to tumor doubling, survival, observation of tissue damage or mineralization. |
The table below summarizes the key drug interaction pathways for this compound, its role (victim or perpetrator), and the clinical management recommendation.
| Interaction Pathway | This compound's Role | Clinical Effect | Management Recommendation |
|---|---|---|---|
| Dual P-gp & Strong CYP3A Inhibitors (e.g., Itraconazole) | Victim | ↑ Cmax by 51%; ↑ AUC by 41% [1] [2] | Avoid concomitant use [3] [2]. |
| Dual P-gp & Strong CYP3A Inducers (e.g., Rifampin) | Victim | ↓ Cmax by 53%; ↓ AUC by 64% [1] [2] | Avoid concomitant use [3] [2]. |
| CYP3A Substrates (e.g., Midazolam) | Perpetrator | No clinically relevant effect [1] [2] | No dose adjustment needed for the co-administered drug. |
For researchers, understanding the clinical studies that uncovered these interactions is key. The following protocols are based on the phase I studies conducted with this compound.
This study evaluates how a strong inhibitor affects this compound pharmacokinetics (PK).
This study evaluates if this compound inhibits or induces the metabolism of other drugs.
The workflow for these clinical DDI studies follows a systematic, risk-based approach, as illustrated below.
Q1: What is the mechanistic basis for this compound's interaction with dual P-gp and CYP3A inhibitors? this compound is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme and is also a substrate for the P-glycoprotein (P-gp) efflux transporter [1] [4]. When a dual inhibitor like itraconazole is co-administered, it simultaneously blocks the metabolic breakdown of this compound by CYP3A and its transport out of cells by P-gp. This dual inhibition leads to a significant increase in this compound's systemic exposure (AUC) and peak concentration (Cmax) [1].
Q2: Can we co-administer this compound with drugs that are solely CYP3A substrates? Yes. Clinical data shows that this compound does not meaningfully inhibit or induce CYP3A enzymes. In a dedicated DDI study, co-administration with the sensitive CYP3A substrate midazolam resulted in no significant change to midazolam's pharmacokinetics [1] [2]. Therefore, no dose adjustments are anticipated for drugs that are metabolized primarily by CYP3A.
Q3: Are there any planned studies to further characterize these interactions? According to the published research, drug-drug interaction studies with P-gp-specific substrates and inhibitors are planned to further refine the interaction profile of this compound [1].
This compound is designed for long-term, continuous administration in eligible patients. The table below summarizes the core dosing protocol [1] [2].
| Parameter | Protocol |
|---|---|
| Indication | Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements [1] [3] [4]. |
| Starting Dose | 20 mg, taken orally once daily (as five 4-mg tablets) [1]. |
| Administration | With or without food. Tablets must be swallowed whole [1]. |
| Treatment Duration | Continuously until disease progression or unacceptable toxicity [1] [2]. |
| Dose Modifications | Used to manage adverse reactions, not scheduled breaks [1]. |
The approved dosing regimen is supported by pivotal clinical trials. The following table summarizes key efficacy and safety data from the FOENIX-CCA2 phase 2 trial that formed the basis for approval [3] [4].
| Trial Parameter | Result (N=103) |
|---|---|
| Objective Response Rate (ORR) | 42% (95% CI: 32%, 52%) [3] [4]. |
| Median Duration of Response (DOR) | 9.7 months (95% CI: 7.6, 17.1) [3] [4]. |
| Disease Control Rate (DCR) | 82.5% [5] [6]. |
| Treatment Discontinuation due to TRAEs | 2% of patients [4]. |
The selection of the 20 mg dose was based on earlier phase 1 studies (JapicCTI-142552 and FOENIX-101), which identified it as the recommended phase 2 dose with an acceptable safety profile and promising antitumor activity [6]. During development, data suggested that a 16 mg dose might offer better tolerability, but the 20 mg dose was ultimately chosen for the pivotal trial due to comparable efficacy and a well-manageable safety profile in a larger population [3].
Managing treatment-related adverse events (AEs) proactively is key to maintaining patients on therapy. The following workflow and table outline the standard management strategies.
The following table provides specific guidelines for dose reductions in response to adverse reactions [1].
| Action | Dose | Administration | | :--- | :--- | :--- | | Starting Dose | 20 mg | Five 4-mg tablets once daily [1]. | | First Reduction | 16 mg | Four 4-mg tablets once daily [1]. | | Second Reduction | 12 mg | Three 4-mg tablets once daily [1]. | | Discontinuation | Permanently discontinue if unable to tolerate 12 mg dose [1]. |
Critical monitoring requirements to ensure patient safety during long-term therapy include [1] [3]:
For scientists designing clinical trials involving this compound or similar agents, consider these insights from the broader field of dose optimization:
The table below summarizes the key efficacy and safety data for futibatinib and pemigatinib, compiled from separate clinical trials and an indirect treatment comparison [1].
| Feature | This compound | Pemigatinib |
|---|---|---|
| Drug Class | Irreversible, covalent FGFR1-4 inhibitor [2] | Reversible, selective FGFR1-3 inhibitor [3] |
| Key Trial | FOENIX-CCA2 [1] | FIGHT-202 [4] [3] |
| Objective Response Rate (ORR) | Trend towards higher rates vs. pemigatinib [1] | ~43.2% (Systematic Review) [4] |
| Survival Outcomes | Numerical trends favoring PFS and OS vs. pemigatinib [1] | Median PFS: ~7.8 months (Meta-Analysis) [5] |
| Common Adverse Events (AEs) | Hyperphosphatemia, alopecia, diarrhea, fatigue, dysgeusia [6] | Hyperphosphatemia (46-48%), diarrhea, fatigue, dysgeusia, alopecia [6] [5] [4] |
| Ocular Disorders | Reported as a class effect of FGFR inhibitors [6] | Dry eyes (20.1%), retinal detachment (5.5%) [6] [5] [4] |
| Other Notable AEs | Nail toxicities [6] | Stomatitis, nail toxicities [6] [5] |
A Matching-Adjusted Indirect Comparison (MAIC) of data from the FOENIX-CCA2 (this compound) and FIGHT-202 (pemigatinib) trials showed that while efficacy outcomes were similar, numerical trends favored this compound [1]:
These results were not statistically significant, but suggest a trend towards better outcomes with this compound [1].
The fundamental difference between these two drugs lies in their mechanism of binding to the FGFR kinase.
The following diagram illustrates the distinct binding mechanisms of pemigatinib and this compound to the FGFR kinase domain:
Research indicates that pemigatinib's efficacy is significantly affected by specific "gatekeeper" mutations in the FGFR kinase domain [3]:
The covalent binding mechanism of this compound is theorized to potentially offer an advantage in overcoming such resistance mutations, though specific data from the search results is limited in this regard.
The table below summarizes the key efficacy data from pivotal clinical trials for FGFR and IDH1 inhibitors in previously treated, advanced cholangiocarcinoma.
| Drug (Target) | Trial Name/Phase | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|---|
| Futibatinib (FGFR1-4) | FOENIX-CCA2, Phase II [1] [2] [3] | 42% (43/103) | 9.7 months | 9.0 months | 21.7 months (mature follow-up: 20.0 months) |
| Pemigatinib (FGFR1-3) | FIGHT-202, Phase II [1] [3] | 35.5% | ~9.1 months* | 6.9 months | ~12.5 months* |
| Infigratinib (FGFR1-3) | Phase II [1] | 23.1% | 5.0 months* | - | - |
| Ivosidenib (IDH1) | ClarIDHy, Phase III [3] | 2%* | - | 2.7 months | 10.3 months* |
Note: Data for "~" values and empty cells were not explicitly provided in the search results for this context. The ORR for Ivosidenib is low, as its primary benefit is PFS improvement rather than tumor shrinkage [3].
The efficacy and safety profile of this compound is derived from the FOENIX-CCA2 trial, a pivotal global, open-label, single-arm Phase II study [1] [2].
This compound's distinct profile is linked to its unique mechanism of action and the resulting resistance patterns.
The following diagram illustrates this compound's covalent and irreversible binding mechanism compared to reversible FGFR inhibitors.
Despite its efficacy, acquired resistance to this compound develops, primarily through secondary mutations in the FGFR2 kinase domain [1] [5]. Genomic analyses from the FOENIX trial show that resistance is often polyclonal, meaning multiple resistant subpopulations emerge simultaneously [5].
The diagram below outlines the common pathway to acquired resistance against this compound.
TP53 mutations [1].
| Adverse Event (AE) Category | Futibatinib (20 mg QD, N=318) [1] | Pemigatinib (Systematic Review) [2] | Erdafitinib (Meta-analysis) [3] | Class-Wide Common AEs [2] [4] |
|---|---|---|---|---|
| Hyperphosphatemia (On-target) | 82% (any grade); 19% (Grade ≥3) | Commonly reported | 78.5% (Urothelial Carcinoma); 66.5% (Other Tumors) | Alopecia, Diarrhea, Fatigue, Dysgeusia (taste disturbance) |
| Nail Toxicity | 27% (any grade); 1% (Grade ≥3) | Information missing | Information missing | |
| Hepatic AEs | 27% (any grade); 11% (Grade ≥3) | Information missing | Information missing | |
| Stomatitis | 19% (any grade); 3% (Grade ≥3) | Information missing | 51.1% (Urothelial Carcinoma) | |
| Palmar-Plantar Erythrodysesthesia (PPES) | 13% (any grade); 3% (Grade ≥3) | Information missing | Information missing | |
| Ocular Disorders | 8% (any grade) | Reported with FGFR inhibitors | Information missing | |
| Diarrhea | Information missing | Commonly reported | 56.5% (Urothelial Carcinoma); 44.9% (Other Tumors) | |
| Dry Mouth | Information missing | Information missing | 48.5% (Other Tumors) |
The safety profiles of these drugs are directly linked to their mechanism of action.
Key differentiators for this compound include:
Across all FGFR inhibitors, most adverse events are manageable with proactive monitoring, supportive care, and dose modifications.
The comparative data comes from several types of rigorous clinical studies.
The following diagram illustrates the core safety profile of FGFR inhibitors and the key management strategies.
| Efficacy Parameter | Result (as assessed by Independent Review) |
|---|---|
| Objective Response Rate (ORR) | 42% (95% CI, 32%-52%) [1] |
| Complete Response (CR) | 0% (All responses were partial) [2] |
| Disease Control Rate (DCR) | 83% (95% CI, 74%-89%) [1] |
| Median Duration of Response (DOR) | 9.7 months (95% CI, 7.6-17.0 months) [1] |
| Median Progression-Free Survival (PFS) | 9.0 months (95% CI, 6.9-13.1) [1] |
| Median Overall Survival (OS) | 21.7 months (95% CI, 14.5-not reached) [1] |
In the absence of head-to-head clinical trials, an indirect comparison was conducted to evaluate futibatinib against chemotherapy and another FGFR inhibitor, pemigatinib [3]. The analysis used data from the FOENIX-CCA2 trial (this compound, N=103) and the FIGHT-202 trial (pemigatinib, N=107) [3].
The following table shows the results of this indirect comparison, presented as Hazard Ratios (HR). An HR of less than 1.0 indicates an advantage for this compound.
| Comparison | Progression-Free Survival (PFS) HR | Overall Survival (OS) HR | Duration of Response (DOR) HR | Objective Response Rate (ORR) OR |
|---|---|---|---|---|
| This compound vs Chemotherapy | 0.53 [3] | 0.49 [3] | Not Specified | Not Specified |
| This compound vs Pemigatinib | 0.89 [3] | 0.83 [3] | 0.75 [3] | 1.43 [3] |
Key Findings from the Comparison:
The FOENIX-CCA2 trial was a pivotal, global, multicenter, open-label, single-arm phase II study [4].
This compound is a highly selective, irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) 1, 2, 3, and 4 [5] [4]. It covalently binds to the ATP-binding pocket of FGFR, leading to sustained inhibition of its kinase activity and downstream signaling pathways, which can lead to reduced cell proliferation and survival in tumors dependent on FGFR signaling [5].
The diagram below illustrates the FGFR signaling pathway and this compound's mechanism of action.
The table below summarizes the core findings from the FOENIX-CCA2 phase 2 trial, which investigated futibatinib in patients with previously treated, advanced intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions or rearrangements [1] [2].
| Assessment Category | Key Metrics & Findings |
|---|
| Efficacy | • Objective Response Rate (ORR): 37.3% [1] • Median Duration of Response (DOR): 8.3 months [1] • Median Progression-Free Survival (PFS): 9.7 months [2] • Median Overall Survival (OS): 21.7 months [2] | | Safety & Common Adverse Events (AEs) | • Most Common AE: Hyperphosphatemia (a known on-target effect of FGFR inhibition) [1] • Other Common AEs: Alopecia, diarrhea, fatigue, and dysgeusia [3] • Management: AEs were generally manageable through dose adjustments or specific treatments [3] [2] | | Quality of Life (QOL) & Patient-Reported Outcomes (PROs) | • Instruments Used: EORTC QLQ-C30 and EQ-5D-3L [1] • Findings: Mean QLQ-C30 scores for overall function and symptoms were sustained from baseline through 273 days (Cycle 13) [1]. A clinically meaningful worsening was noted only for constipation at early cycles [1]. EQ-5D-3L scores showed an improving trend, suggesting stable or improved health status [1]. |
A clear understanding of the trial design and assessment methods is crucial for interpreting the results.
FGFR2 gene fusions or rearrangements [1] [2].While head-to-head trials are not available, an indirect treatment comparison provides context for this compound's performance relative to pemigatinib, another FGFR inhibitor.
| Therapy | Trial | ORR | Median PFS | Median OS |
|---|---|---|---|---|
| This compound | FOENIX-CCA2 (N=103) | 42% [2] | 9.7 months [2] | 21.7 months [2] |
| Pemigatinib | FIGHT-202 (N=107) | Data not fully available in results | Data not fully available in results | Data not fully available in results |
| Indirect Comparison | Favored this compound (HR for ORR: 1.43) | Favored this compound (HR: 0.89) | Favored this compound (HR: 0.83) |
This analysis, which used population-adjusted models to account for baseline differences between trials, showed that this compound had numerical advantages over pemigatinib across all efficacy endpoints, though these differences did not reach statistical significance [4]. Both drugs share a similar safety profile, with hyperphosphatemia, alopecia, and dysgeusia being common [3].
This compound is an irreversible inhibitor of fibroblast growth factor receptors 1-4 (FGFR1-4). The following diagram illustrates the targeted pathway and its role in tumor growth.
In FGFR2-altered cholangiocarcinoma, gene fusions or rearrangements lead to constitutive activation of the FGFR signaling pathway, driving tumor cell proliferation and survival [3]. This compound directly binds to and inhibits the FGFR receptor, blocking downstream signaling.
The collective data suggests that this compound is a clinically meaningful treatment option in the second-line setting for FGFR2-altered iCCA. The stable QOL outcomes are a critical finding, as they indicate that the clinical efficacy is achieved without a detrimental trade-off in patient well-being, a key consideration in advanced cancer therapy [1]. The manageable safety profile allows for long-term treatment in responding patients.
For continued research, a phase 3 clinical trial (FOENIX-CCA3) is underway, evaluating this compound in the first-line setting versus gemcitabine and cisplatin for patients with iCCA and FGFR2 rearrangements [1]. This head-to-head comparison will provide the most robust evidence yet for its efficacy and effect on quality of life earlier in the treatment pathway.
The table below summarizes key efficacy and safety outcomes for futibatinib and pemigatinib from their respective phase 2 trials in patients with previously treated, advanced FGFR2-rearranged intrahepatic cholangiocarcinoma (iCCA) [1] [2].
| Parameter | This compound (FOENIX-CCA2) | Pemigatinib (FIGHT-202) | Indirect Comparison (this compound vs. Pemigatinib), Hazard Ratio (HR) |
|---|---|---|---|
| Objective Response Rate (ORR) | 41.7% [1] | 37.0% [1] | Odds Ratio: 1.43 (Not statistically significant) [1] |
| Median Progression-Free Survival (PFS) | 8.9 months [1] | 7.0 months [1] | HR: 0.89 (Not statistically significant) [1] |
| Median Overall Survival (OS) | 20.9 months [1] | 17.5 months [1] | HR: 0.83 (Not statistically significant) [1] |
| Median Duration of Response (DOR) | 9.5 months [1] | 8.1 months [1] | HR: 0.75 (Not statistically significant) [1] |
| Common Adverse Events (AEs) | Hyperphosphatemia, stomatitis [1] | Hyperphosphatemia, stomatitis, alopecia [2] | N/A |
| Serious AE Profile | Consistent with FGFR inhibitor class; no new safety signals [1] | Consistent with FGFR inhibitor class; no new safety signals [2] | N/A |
For a rigorous comparison, understanding the methodology behind the data is crucial.
All three drugs (this compound, pemigatinib, and infigratinib) are selective, ATP-competitive inhibitors of Fibroblast Growth Factor Receptors (FGFRs), but with key distinctions [3]:
They are approved for patients with locally advanced or metastatic FGFR2-rearranged (including fusions) cholangiocarcinoma who have failed prior therapy. The following diagram illustrates their shared therapeutic target.